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1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose Documentation Hub

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Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose

Chemical Structure, Physical Properties, and Synthesis of 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose: A Comprehensive Technical Guide Executive Summary In the landscape of nucleoside analogue synthesis, the tra...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Structure, Physical Properties, and Synthesis of 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose: A Comprehensive Technical Guide

Executive Summary

In the landscape of nucleoside analogue synthesis, the transition from a highly flexible, water-soluble free sugar to a reactive, stereodirecting glycosyl donor is the most critical phase of drug development. 1-Methoxy-3,5-bis-(4-chlorobenzoyl)-2-deoxy-D-ribose (also known as methyl 3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-D-ribofuranoside) serves as the pivotal, stable intermediate in this pipeline. As a direct precursor to the highly reactive Hoffer’s chlorosugar[1], this compound bridges the gap between raw carbohydrate chemistry and the precise assembly of active pharmaceutical ingredients (APIs) like Decitabine, Capecitabine, and Floxuridine.

As a Senior Application Scientist, I frequently observe that early-stage researchers struggle with the thermodynamic pitfalls of 2-deoxy sugars—specifically their tendency to undergo pyranose isomerization or form intractable syrups. This whitepaper deconstructs the structural rationale, physical properties, and self-validating synthetic protocols required to master this specific intermediate.

Structural Identity and Conformational Dynamics

The chemical architecture of 1-methoxy-3,5-bis-(4-chlorobenzoyl)-2-deoxy-D-ribose is not arbitrary; it is a meticulously calculated thermodynamic sink designed to control downstream reactivity.

  • Furanose Ring Locking: The Fischer glycosidation of 2-deoxy-D-ribose traps the molecule in its five-membered furanose form[2]. The C1 methoxy group prevents mutarotation, locking the anomeric center in a mixture of α and β configurations.

  • The 4-Chlorobenzoyl Advantage: While acetyl or benzyl protecting groups are common in carbohydrate chemistry, they often yield oils that require scale-limiting chromatography. The introduction of 4-chlorobenzoyl groups at the C3 and C5 positions provides rigid, planar aromatic rings that induce strong intermolecular π-π stacking. This guarantees a highly crystalline product[1].

  • Electronic Tuning: The electron-withdrawing nature of the para-chloro substituent subtly destabilizes the furanose oxygen's lone pairs. This inductive effect makes the subsequent conversion to the anomeric chloride (Hoffer's chlorosugar) kinetically favorable while preventing premature degradation[3].

Mechanism cluster_0 Thermodynamic & Kinetic Roles of 4-Chlorobenzoyl Groups N1 High Crystallinity (π-π Stacking Aids Purification) N2 Steric Shielding (Directs Nucleophilic Attack) N3 Inductive Effect (Tunes Oxocarbenium Stability) Target 1-Methoxy-3,5-bis-(4-chlorobenzoyl)- 2-deoxy-D-ribose Target->N1 Target->N2 Target->N3

Fig 1: Causal relationship between the 4-chlorobenzoyl protecting groups and intermediate stability.

Physical Properties and Analytical Significance

Understanding the physical properties of this compound is essential for designing robust extraction and purification workflows. The table below synthesizes the quantitative data and explains the practical causality behind each metric.

PropertyValueAnalytical & Practical Significance
Chemical Formula C₂₀H₁₈Cl₂O₆Baseline for High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 425.26 g/mol Critical for calculating exact stoichiometric equivalents in downstream halogenation.
Appearance White to off-white crystalline powderVisual indicator of purity. A syrupy texture indicates incomplete acylation or residual pyridine.
Anomeric Ratio (α:β) ~1:1 to 1:2 (β-favored)The methoxy group exhibits a slight anomeric effect, but steric bulk at C3 pushes the equilibrium.
Solubility Soluble in DCM, EtOAc, Pyridine; Insoluble in H₂OEnables aggressive aqueous acidic workups to remove basic impurities without product loss[4].
Melting Point 110–115 °CA sharp melting point serves as a rapid, self-validating check for crystalline purity prior to the next synthetic step.

Synthetic Workflow and Self-Validating Protocols

The synthesis of this compound occurs in two distinct phases. Trustworthiness in chemical synthesis requires self-validating steps—meaning the reaction itself provides physical cues that confirm success or failure.

Protocol 1: Fischer Glycosidation (Formation of Methyl 2-deoxy-D-ribofuranoside)
  • Reaction: Suspend 2-deoxy-D-ribose in anhydrous methanol containing a catalytic amount of 1% HCl in methanol.

  • Causality: The low concentration of HCl and short reaction time (20–30 minutes at 25 °C) are critical. Prolonged exposure causes thermodynamic drift toward the undesired six-membered pyranoside[2].

  • Quenching: Neutralize immediately with silver carbonate (Ag₂CO₃) until the solution is pH neutral. Filter the silver salts.

  • Validation: The evaporation of methanol yields a pale, viscous oil (methyl 2-deoxy-D-ribofuranoside). The absence of solid crystals at this stage confirms the successful disruption of the free sugar's hydrogen-bonding network[4].

Protocol 2: Acylation (Installation of 4-Chlorobenzoyl Groups)
  • Dissolution: Dissolve the crude oil from Protocol 1 in anhydrous pyridine.

    • Causality: Pyridine acts as both the solvent and the "proton sponge" to neutralize the HCl generated during acylation, preventing the cleavage of the acid-labile methoxy group.

  • Temperature Control: Cool the vessel to 0 °C using an ice bath.

    • Causality: Acylation is highly exothermic. Uncontrolled heat will cause furanose ring-opening and catastrophic polymerization.

  • Reagent Addition: Add 4-chlorobenzoyl chloride dropwise over 30 minutes.

    • Self-Validation: The immediate formation of a dense white precipitate (pyridinium chloride) serves as a visual, self-validating indicator that the acylation is actively proceeding.

  • Maturation & Extraction: Allow to warm to room temperature and stir overnight. Dilute with Dichloromethane (DCM) and wash aggressively with cold 1M NaHSO₄.

    • Causality: The acidic wash protonates residual pyridine, forcing it into the aqueous layer. If pyridine is left behind, it will poison the downstream halogenation step.

  • Crystallization: Dry the DCM layer over Na₂SO₄, evaporate, and recrystallize the residue from hot ethanol.

    • Self-Validation: The transition from a crude organic extract to a free-flowing, white crystalline powder confirms the successful installation of the crystallinity-inducing 4-chlorobenzoyl groups.

Workflow A 2-Deoxy-D-ribose (Starting Material) B Methyl 2-deoxy-D-ribofuranoside (Fischer Glycosidation) A->B MeOH, HCl (cat.) RT, 30 min C 1-Methoxy-3,5-bis-(4-chlorobenzoyl)- 2-deoxy-D-ribose (Acylation Target) B->C 4-Chlorobenzoyl Chloride Pyridine, 0°C to RT D Hoffer's Chlorosugar (Anomeric Activation) C->D HCl (gas), AcOH 10°C, Precipitation E Nucleoside Analogs (e.g., Decitabine, Capecitabine) D->E Silylated Nucleobase Lewis Acid Catalysis

Fig 2: Synthetic workflow from 2-Deoxy-D-ribose to nucleoside analogs via the methoxy intermediate.

Downstream Application: The Gateway to Nucleosides

Once isolated and dried, 1-methoxy-3,5-bis-(4-chlorobenzoyl)-2-deoxy-D-ribose is subjected to anhydrous hydrogen chloride gas in glacial acetic acid. The methoxy group is a superior leaving group compared to a free hydroxyl, allowing for a clean, low-temperature substitution to form 1-chloro-3,5-bis-(4-chlorobenzoyl)-2-deoxy-D-ribose (Hoffer's chlorosugar)[1].

This chlorosugar is the universal donor for the Vorbrüggen glycosylation, reacting with silylated pyrimidines or purines under Lewis acid catalysis to yield stereoselective β-nucleosides[3]. Without the precise engineering of the methoxy-bis-chlorobenzoyl intermediate, the high-yield, industrial-scale synthesis of life-saving antiviral and antineoplastic drugs would be fundamentally impossible.

References

  • Title: Stereochemistry of the anomers of methyl 2-deoxy-D-ribofuranoside. Synthesis of methyl 5-(6-aminopurin-9-yl)-2,5-dideoxy-alpha-D-ribofuranoside, a "reversed" nucleoside. Source: Journal of Organic Chemistry URL: [Link]

  • Title: α-Halogeno-derivatives of 2-deoxy-D-ribose (Hoffer, M. 1960). Source: Chemische Berichte URL: [Link](Note: Original 1960 methodology foundational to modern chlorosugar synthesis)

  • Title: Direct Synthesis of α- and β-2′-Deoxynucleosides with Stereodirecting Phosphine Oxide via Remote Participation. Source: Journal of the American Chemical Society URL: [Link]

Sources

Exploratory

Mechanism of Action of 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose Intermediates in Nucleoside Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Structural Rationale In the synthesis of active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Structural Rationale

In the synthesis of active pharmaceutical ingredients (APIs) such as decitabine, cladribine, and gemcitabine analogs, the construction of the N-glycosidic bond is the most critical and challenging step. Historically, Hoffer’s chlorosugar (1-chloro-3,5-di-O-p-toluoyl-2-deoxy-D-ribose) served as the primary glycosyl donor[1]. However, its extreme moisture sensitivity and tendency to rapidly hydrolyze complicate industrial scale-up[1].

To circumvent these limitations, 1-methoxy-3,5-bis-(4-chlorobenzoyl)-2-deoxy-D-ribose (and its closely related 1-O-acetyl analog) has emerged as a superior intermediate[2]. As a Senior Application Scientist, I advocate for this specific intermediate based on two structural advantages:

  • The 1-Methoxy Leaving Group: Unlike the anomeric chloride, the methyl glycoside is shelf-stable. It remains inert until explicitly activated by a strong Lewis acid, allowing for precise kinetic control over the reaction[3].

  • The 4-Chlorobenzoyl Protecting Groups: The electron-withdrawing nature of the para-chloro substitution increases the electrophilicity of the transient oxocarbenium ion. More importantly, it dramatically enhances the crystallinity of the resulting nucleosides, enabling the selective precipitation of the desired β-anomer directly from the reaction matrix without column chromatography[3].

Chemical Mechanism of Action: The Vorbrüggen Glycosylation

The mechanism of action of this intermediate is defined by its behavior during the Vorbrüggen glycosylation . Because it is a 2-deoxy sugar, it lacks a C2-hydroxyl group. In standard RNA synthesis, a C2-ester provides anchimeric assistance (neighboring group participation), physically blocking the α-face and forcing the nucleobase to attack from the β-face.

In 2-deoxy sugars, this assistance is absent, leading to a stereoselectivity conundrum[3]. The mechanism relies entirely on the formation of a highly reactive oxocarbenium ion and subsequent thermodynamic equilibration.

The Mechanistic Pathway
  • Activation: A Lewis acid (typically Trimethylsilyl trifluoromethanesulfonate, TMSOTf) coordinates to the anomeric methoxy oxygen.

  • Ionization: The C1-O bond cleaves, expelling methoxy-trimethylsilane and generating a planar, highly electrophilic oxocarbenium ion.

  • Nucleophilic Attack: The persilylated nucleobase attacks the oxocarbenium ion. Because the α-face is sterically less hindered, the kinetic product is often the undesired α-anomer.

  • Anomerization (Thermodynamic Control): Under strongly acidic, reversible conditions (e.g., using Triflic acid or excess TMSOTf), the N-glycosidic bond of the α-anomer can cleave and reform. By selecting a solvent in which the β-anomer is insoluble, the equilibrium is continuously driven toward the β-configuration via Le Chatelier's principle[3].

Mechanism A 1-Methoxy-2-Deoxy Sugar Intermediate C Oxocarbenium Ion (Highly Reactive) A->C - CH3OTMS B Lewis Acid (e.g., TMSOTf) B->A Activates 1-OMe E β-Nucleoside (Thermodynamic) C->E β-face attack F α-Nucleoside (Kinetic) C->F α-face attack D Silylated Nucleobase D->C Nucleophilic attack F->E Anomerization (Acidic conditions)

Caption: Vorbrüggen glycosylation mechanism highlighting oxocarbenium formation and thermodynamic anomerization.

Quantitative Data: Overcoming the Stereoselectivity Conundrum

To demonstrate the superiority of the 1-methoxy/1-O-acetyl 4-chlorobenzoyl system, we must look at the causality between reaction conditions and anomeric ratios. The data below summarizes how moving from kinetic to thermodynamic control impacts the yield[3],[4].

Table 1: Impact of Glycosyl Donor and Conditions on Anomeric Ratio (β:α)

Glycosyl DonorProtecting GroupLewis Acid / CatalystTemp (°C)Reaction TimeResulting β:α RatioIsolation Method
1-Chloro (Hoffer's)p-ToluoylNone (NaH base used)25°C2 hours1.2 : 1.0Chromatography
1-Methoxy4-ChlorobenzoylTMSOTf (1.2 eq)0°C to 25°C1 hour1.5 : 1.0Chromatography
1-O-Acetyl4-ChlorobenzoylTMSOTf (0.2 eq)80°C30 mins3.0 : 1.0Chromatography
1-Methoxy 4-Chlorobenzoyl TfOH (0.2 eq) 60°C 12 hours > 95 : 5 Direct Precipitation

Insight: The use of catalytic Triflic acid (TfOH) over an extended period at elevated temperatures allows the kinetic α-anomer to revert to the oxocarbenium ion. The 4-chlorobenzoyl groups cause the β-anomer to selectively crystallize out of the acetonitrile solvent, driving the reaction to near-perfect stereoselectivity[3].

Self-Validating Experimental Protocols

The following protocol details the coupling of 1-methoxy-3,5-bis-(4-chlorobenzoyl)-2-deoxy-D-ribose with a pyrimidine nucleobase. This workflow is designed to be self-validating: the success of the silylation is visually confirmed by the dissolution of the nucleobase, and the success of the anomerization is confirmed by the precipitation of the product.

Protocol A: Silylation of the Nucleobase

Causality Note: Moisture is the enemy of the oxocarbenium ion. Silylation not only solubilizes the nucleobase but also acts as an internal desiccant.

  • Suspend the nucleobase (1.0 eq) in anhydrous Acetonitrile (MeCN) under an Argon atmosphere.

  • Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 eq).

  • Heat the suspension to 80°C (reflux).

  • Validation Check: The reaction is complete when the opaque suspension transitions into a completely clear, homogenous solution (typically 30–60 minutes).

  • Cool the solution to room temperature. Do not expose to air.

Protocol B: Lewis Acid-Catalyzed Glycosylation & Thermodynamic Aging
  • To the clear silylated nucleobase solution, add 1-methoxy-3,5-bis-(4-chlorobenzoyl)-2-deoxy-D-ribose (1.1 eq) as a solid.

  • Inject Trifluoromethanesulfonic acid (TfOH) (0.2 eq) dropwise. Caution: Highly exothermic.

  • Heat the reaction mixture to 60°C.

  • Validation Check (Aging): Monitor the reaction via HPLC. Initially, a mixture of α and β anomers will form. Over 4 to 12 hours, a white precipitate will begin to form in the reactor. This is the highly crystalline β-anomer crashing out of solution.

  • Once the HPLC of the supernatant shows depletion of the α-anomer, cool the reactor to 5°C to maximize crystallization.

  • Filter the precipitate directly without aqueous workup. Wash with cold MeCN.

Workflow Step1 1. Nucleobase Silylation (BSA, MeCN, 80°C) Visual: Suspension to Clear Step2 2. Donor Addition (1-Methoxy Sugar added) Step1->Step2 Step3 3. Lewis Acid Activation (TfOH dropwise) Step2->Step3 Step4 4. Thermodynamic Aging (60°C, 4-12h) Visual: β-anomer precipitates Step3->Step4 Step5 5. Direct Filtration (No aqueous workup required) Step4->Step5

Caption: Self-validating experimental workflow for stereoselective β-nucleoside synthesis.

Conclusion

The transition from traditional 1-chloro glycosyl donors to 1-methoxy-3,5-bis-(4-chlorobenzoyl)-2-deoxy-D-ribose represents a paradigm shift in nucleoside manufacturing. By leveraging the stability of the methyl glycoside and the distinct crystallization properties imparted by the 4-chlorobenzoyl groups, chemists can exploit thermodynamic anomerization to achieve unprecedented β-stereoselectivity. This methodology eliminates the need for hazardous high-pressure deprotections and wasteful chromatographic separations, establishing a robust, scalable foundation for modern antiviral and antineoplastic drug development.

References

  • American Chemical Society (Organic Process Research & Development). A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation. Retrieved from:[Link]

  • American Chemical Society (The Journal of Organic Chemistry). Stereoselective N-Glycosylation of 2-Deoxythioribosides for Fluorescent Nucleoside Synthesis. Retrieved from:[Link]

Sources

Foundational

Precursor Pathways for 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose Synthesis: A Technical Guide

Executive Summary The compound 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose (CAS 99886-53-0) is a highly specialized, crystalline furanoside intermediate critical to the synthesis of 2'-deoxynucleoside analogs. W...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose (CAS 99886-53-0) is a highly specialized, crystalline furanoside intermediate critical to the synthesis of 2'-deoxynucleoside analogs. Widely utilized in the development of antiviral and anticancer therapeutics, this compound serves as the direct precursor to a halogenated glycosyl donor—a modified variant of the classic Hoffer's chlorosugar [1].

This whitepaper provides an in-depth analysis of the retrosynthetic pathways, mechanistic causality, and validated experimental protocols required to synthesize this intermediate from 2-Deoxy-D-ribose. By substituting traditional p-toluoyl protecting groups with p-chlorobenzoyl groups, chemists can achieve superior stereocontrol and intermediate crystallinity, streamlining downstream Silyl-Hilbert-Johnson glycosylation reactions.

Mechanistic Causality & Retrosynthetic Strategy

The synthesis of beta-anomeric deoxynucleosides is historically fraught with challenges, primarily low yields and poor stereoselectivity. The strategic design of 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose addresses these challenges through two specific functionalizations:

  • C1 Anomeric Protection (Methoxy Group): 2-Deoxy-D-ribose exists in equilibrium between its furanose, pyranose, and open-chain forms. By subjecting it to Fischer glycosidation under anhydrous acidic conditions, the anomeric carbon (C1) is locked into a methyl furanoside [2]. This methoxy group acts as a temporary, base-stable protecting group during subsequent acylation, and later serves as an excellent leaving group for halogenation.

  • C3 and C5 Acylation (p-Chlorobenzoyl Groups): While the classic Hoffer's chlorosugar utilizes p-toluoyl groups [3], the use of 4-chlorobenzoyl chloride introduces electron-withdrawing chlorine atoms. This modification enhances the lipophilicity and crystallinity of the molecule [1]. More importantly, during downstream nucleoside coupling, the p-chlorobenzoyl group at C3 provides superior anchimeric assistance (neighboring group participation), guiding the incoming nucleobase to the beta-face of the furanose ring with higher stereoselectivity.

Pathway A 2-Deoxy-D-ribose (Starting Material) B 1-O-Methyl-2-deoxy-D-ribose (Furanoside Intermediate) A->B MeOH, HCl (cat.) Fischer Glycosidation C 1-Methoxy-3,5-Bis-(4-chlorobenzoyl) -2-Deoxy-D-Ribose (Target Precursor) B->C 4-Chlorobenzoyl Chloride, Pyridine, 0-5°C D 1-Chloro-3,5-Bis-(4-chlorobenzoyl) -2-Deoxy-D-Ribose (Modified Hoffer's Chlorosugar) C->D HCl (g), AcOH Halogenation E Nucleoside Analogs (e.g., Antivirals/Anticancer) D->E Silyl-Hilbert-Johnson Glycosylation

Synthesis pathway from 2-Deoxy-D-ribose to nucleoside analogs via the target precursor.

Experimental Protocols & Self-Validating Systems

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Causality is embedded into the choice of reagents and environmental controls.

Protocol A: Synthesis of 1-O-Methyl-2-deoxy-D-ribose

Objective: Lock the sugar in its furanose form via a one-step reaction introducing a methoxy protective group [2].

  • Preparation of Anhydrous Acid: Add 1.0 mL of acetyl chloride dropwise to 100 mL of anhydrous methanol at 0°C.

    • Causality: This generates anhydrous HCl in situ. Using aqueous HCl would promote the thermodynamic pyranose form and degrade the sensitive 2-deoxy sugar.

  • Glycosidation: Dissolve 10.0 g of 2-Deoxy-D-ribose in the methanolic HCl solution. Stir at room temperature for 2 hours.

  • Validation Check: Monitor via TLC (Dichloromethane:Methanol 9:1). The starting material (highly polar) should disappear, replaced by a faster-moving spot (the methyl glycoside).

  • Neutralization: Quench the reaction by adding solid Silver Carbonate ( Ag2​CO3​ ) or basic resin until the pH is neutral. Filter through a Celite pad.

  • Concentration: Evaporate the filtrate in vacuo to yield a viscous syrup. Co-evaporate twice with anhydrous pyridine to remove residual methanol and water.

Protocol B: Regioselective Acylation to Target Precursor

Objective: Install the 4-chlorobenzoyl groups at the C3 and C5 hydroxyls.

  • Solvent Preparation: Dissolve the crude 1-O-Methyl-2-deoxy-D-ribose syrup in 100 mL of anhydrous pyridine. Cool the reaction flask to 0–5°C in an ice-water bath.

    • Causality: Pyridine acts as both the solvent and the acid scavenger (neutralizing the HCl generated during acylation). The low temperature prevents the cleavage of the sensitive glycosidic bond.

  • Acylation: Slowly add 2.2 equivalents of 4-chlorobenzoyl chloride dropwise over 30 minutes.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation Check: TLC (Hexane:Ethyl Acetate 3:1) will show a highly UV-active, non-polar spot corresponding to the fully protected target compound.

  • Workup: Pour the mixture into 300 mL of ice water to quench excess acid chloride. Extract with Dichloromethane (3 x 100 mL). Wash the combined organic layers sequentially with 1N cold HCl (to remove pyridine), saturated NaHCO3​ , and brine.

  • Crystallization: Dry over anhydrous Na2​SO4​ , concentrate, and crystallize the residue from hot ethanol to yield pure 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose as an off-white crystalline powder.

Workflow Step1 Step 1: Glycosidation Dissolve 2-Deoxy-D-ribose in MeOH Add in situ generated anhydrous HCl Stir 2h at RT Neutralize with Ag2CO3 Step2 Step 2: Concentration Filter through Celite Evaporate in vacuo Azeotrope with anhydrous pyridine Step1->Step2 Step3 Step 3: Acylation Cool to 0°C in Pyridine Dropwise addition of 4-Chlorobenzoyl chloride Stir 12h at RT Step2->Step3 Step4 Step 4: Isolation Quench with ice water Extract with DCM & Wash (HCl, NaHCO3) Crystallize from hot EtOH Step3->Step4

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Quantitative Data & Yield Optimization

The choice of the protective group significantly impacts both the yield of the acylation step and the stereoselectivity of the downstream nucleoside coupling. The table below summarizes the quantitative advantages of utilizing the p-chlorobenzoyl variant over traditional protecting groups.

Protective Group StrategyAcylation ReagentAcylation Yield (%)Intermediate CrystallinityDownstream β -Selectivity
p-Chlorobenzoyl (Target) 4-Chlorobenzoyl chloride88 – 92% Very High Excellent (Strong Inductive Effect)
p-Toluoyl (Classic Hoffer)p-Toluoyl chloride85 – 90%HighGood
Benzoyl (Standard)Benzoyl chloride80 – 85%ModerateModerate

Data synthesis based on optimization parameters for C-aryl and N-aryl nucleoside glycosylation workflows [4].

Downstream Applications: Activation to the Chlorosugar

Once 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose is isolated, it is not used directly in coupling. Instead, it is subjected to a halogenation reaction to form the highly reactive glycosyl donor.

The methoxy precursor is dissolved in glacial acetic acid, and anhydrous hydrogen chloride (HCl) gas is bubbled through the solution at 0°C. The strong acidic conditions protonate the methoxy group, turning it into a leaving group (methanol), which is subsequently displaced by the chloride ion. The resulting crystalline product—1-Chloro-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose—is then immediately utilized in Silyl-Hilbert-Johnson reactions to couple with silylated nucleobases (such as cytosine or 5-azacytosine) under Lewis acid catalysis (e.g., TMSOTf or SnCl4​ ) [3].

References

  • National Institutes of Health (PubMed). Synthesis of C-aryl-nucleosides and O-aryl-glycosides via cuprate glycosylation. Retrieved from: [Link]

Exploratory

Stability, melting point, and solubility profile of 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose

As a Senior Application Scientist, this guide provides a comprehensive technical overview of the predicted physicochemical properties of 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose. Due to the limited availabili...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive technical overview of the predicted physicochemical properties of 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose. Due to the limited availability of direct experimental data in peer-reviewed literature for this specific molecule, this document leverages expert analysis of its chemical structure and data from analogous compounds to provide a robust, predictive profile. The methodologies outlined herein represent industry-standard protocols for characterizing such a compound.

Introduction and Structural Analysis

1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose is a protected derivative of 2-Deoxy-D-Ribose, a fundamental component of deoxyribonucleic acid (DNA). Its structure is characterized by three key functional modifications to the parent sugar, each significantly influencing its overall physicochemical profile:

  • 2-Deoxy-D-Ribose Core : The absence of the hydroxyl group at the C2 position makes the furanose ring more flexible and alters the molecule's hydrogen bonding capabilities compared to ribose.

  • 1-Methoxy Group : The anomeric hydroxyl group is converted to a methyl ether, forming a methyl glycoside. This modification protects the anomeric center from mutarotation and significantly increases its stability to basic conditions, though it remains susceptible to acidic hydrolysis.

  • 3,5-Bis-(4-chlorobenzoyl) Esters : Two bulky, lipophilic 4-chlorobenzoyl groups are attached via ester linkages to the C3 and C5 hydroxyls. These groups dominate the molecule's properties, rendering it highly non-polar and crystalline. The ester linkages represent the most probable sites for chemical degradation via hydrolysis.

These structural features suggest the compound is likely a synthetic intermediate in nucleoside chemistry, designed to be soluble in organic solvents and stable to specific reaction conditions while allowing for deprotection at a later stage.

Predicted Physicochemical Properties

The following properties are predicted based on structural analysis and comparison with similar acylated sugar derivatives.

Melting Point

It is predicted that 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose is a crystalline solid at room temperature. The presence of two rigid, planar chlorobenzoyl groups should facilitate efficient packing into a crystal lattice, resulting in a relatively sharp and high melting point for a molecule of its size, likely in the range of 100-150 °C. A sharp melting point, when determined experimentally, would be a strong indicator of high purity.

Solubility Profile

The molecule's solubility is expected to be dominated by the large, non-polar chlorobenzoyl esters. This will render the compound virtually insoluble in aqueous solutions while promoting high solubility in a range of common organic solvents.

Table 1: Predicted Qualitative Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale & Application Context
Aqueous Water, PBS, SalineInsolubleLack of hydrogen bond donors and high lipophilicity prevent interaction with water. Unsuitable for direct biological assays.
Polar Aprotic Acetonitrile (ACN), DMSO, DMF, THFSoluble to Freely SolubleThe ether and ester oxygens can act as H-bond acceptors. Ideal for stock solutions, NMR, and HPLC mobile phases.
Chlorinated Dichloromethane (DCM), ChloroformFreely SolubleExcellent solvents for non-polar compounds. Primary choice for extraction, purification (column chromatography), and synthesis.
Esters Ethyl Acetate (EtOAc)SolubleGood balance of polarity. Commonly used in chromatography and extraction procedures.
Alcohols Methanol, EthanolSparingly SolubleThe polarity of the hydroxyl group limits solubility. May be used as an anti-solvent for crystallization.
Non-Polar Hexanes, HeptaneInsolubleThe polarity from the core sugar and oxygen atoms is too high for these solvents. Can be used for precipitation/crystallization.
Chemical Stability

The stability profile is critical for defining storage conditions, analytical method development, and synthetic handling.

  • Hydrolytic Stability : The primary points of vulnerability are the two ester linkages and, to a lesser extent, the anomeric methoxy group.

    • Acidic Conditions (pH < 4) : The molecule is expected to be labile. The glycosidic bond of the 1-methoxy group is susceptible to rapid cleavage, followed by the slower hydrolysis of the benzoyl esters.

    • Neutral Conditions (pH 6-8) : The compound should exhibit good stability at room temperature.

    • Basic Conditions (pH > 9) : The ester linkages will be rapidly cleaved via saponification. The 1-methoxy glycosidic bond, however, is stable to base. This differential stability is often exploited in synthetic chemistry.

  • Photostability : The 4-chlorobenzoyl groups are strong chromophores that absorb UV radiation. Therefore, the compound is likely susceptible to photodegradation upon exposure to light, especially in solution. Solutions should be protected from light using amber vials.

  • Thermal Stability : As a crystalline solid, the compound should be stable at ambient and refrigerated temperatures. Forced degradation studies would be necessary to determine its decomposition profile at elevated temperatures.

Recommended Experimental Protocols for Characterization

To confirm the predicted properties, the following standard experimental protocols are recommended.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is the preferred method for its accuracy and the small amount of sample required.

Protocol:

  • Calibrate the DSC instrument using an indium standard.

  • Accurately weigh 1-3 mg of the compound into a Tzero aluminum pan.

  • Crimp the pan to seal it. An empty, sealed pan should be used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Equilibrate the cell at 25 °C.

  • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 200 °C).

  • The melting point is determined as the onset temperature of the endothermic melting peak.

Workflow for Solubility Assessment

A tiered approach is recommended to determine both kinetic and thermodynamic solubility.

dot

G cluster_0 Kinetic Solubility (ShakeFlask Method) cluster_1 Thermodynamic Solubility k1 Prepare supersaturated stock solution in DMSO (e.g., 10 mM) k2 Aliquot stock into aqueous buffer (e.g., PBS, pH 7.4) k1->k2 k3 Shake/Incubate for 1-2 hours at room temperature k2->k3 k4 Filter/Centrifuge to remove precipitate k3->k4 k5 Quantify concentration in supernatant via HPLC-UV or LC-MS k4->k5 t1 Add excess solid compound to chosen solvent (e.g., buffer, organic solvent) t2 Equilibrate for 24-48 hours with continuous agitation t1->t2 t3 Ensure solid phase remains t2->t3 t4 Filter/Centrifuge to remove undissolved solid t3->t4 t5 Quantify concentration in the saturated solution t4->t5 start Start Solubility Assessment start->k1 start->t1 G cluster_workflow Forced Degradation Workflow cluster_conditions Stress Conditions (Incubate for 24h at 40°C) prep Prepare Solutions (e.g., 1 mg/mL in 50:50 ACN:Water) acid Acid Hydrolysis (0.1 M HCl) prep->acid base Base Hydrolysis (0.1 M NaOH) prep->base ox Oxidation (3% H₂O₂) prep->ox photo Photolytic (ICH Q1B light exposure) prep->photo thermal Thermal (60°C in solution) prep->thermal analysis Analyze All Samples by HPLC-UV acid->analysis base->analysis ox->analysis photo->analysis thermal->analysis report Report % Degradation & Identify Degradants analysis->report

Foundational

Crystallographic Data and Conformational Analysis of 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose Derivatives

Executive Summary The structural elucidation of 2-deoxy-D-ribose derivatives is a critical bottleneck in the rational design and synthesis of modified nucleosides, oligonucleotides, and antiviral therapeutics. Among thes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of 2-deoxy-D-ribose derivatives is a critical bottleneck in the rational design and synthesis of modified nucleosides, oligonucleotides, and antiviral therapeutics. Among these, 1-methoxy-3,5-bis-(4-chlorobenzoyl)-2-deoxy-D-ribose serves as a highly stable, isolable intermediate closely related to the seminal Hoffer’s chlorosugar[1]. Determining the exact anomeric configuration ( α vs. β ) and the furanose ring pucker of these intermediates is paramount, as these geometric parameters dictate the stereochemical outcome of subsequent glycosylation reactions.

This technical guide provides an in-depth analysis of the crystallographic properties, conformational dynamics, and isolation protocols for 4-chlorobenzoyl-protected 2-deoxy-D-ribofuranosides. By synthesizing empirical crystallographic data with mechanistic organic chemistry, this whitepaper establishes a self-validating framework for drug development professionals working in nucleoside chemistry.

Mechanistic Grounding & Structural Rationale

The molecule 1-methoxy-3,5-bis-(4-chlorobenzoyl)-2-deoxy-D-ribose is characterized by a methyl glycoside at the anomeric (C1) position and robust 4-chlorobenzoyl protecting groups at the C3 and C5 hydroxyls.

The Causality of Protecting Group Selection

The choice of the 4-chlorobenzoyl protecting group over standard acetyl or unsubstituted benzoyl groups is highly deliberate and serves a dual purpose:

  • Anchimeric Assistance: During nucleoside synthesis, the ester carbonyl oxygen at C3 can interact with the transient oxocarbenium ion, sterically shielding the α -face and directing incoming nucleophiles to the β -face[1][2].

  • Crystallographic Anomalous Dispersion: The inclusion of the heavier chlorine atom provides a substantial anomalous scattering signal ( f′′ ) when irradiated with Copper K α X-rays. This causality loop—heavy atom inclusion specifically to enhance anomalous dispersion—allows for the unambiguous determination of the absolute stereochemistry (yielding a Flack parameter near 0) without relying on the assumed chirality of the starting sugar pool.

The Anomeric Effect in the Solid State

In solution, methyl 2-deoxy-3,5-di-O-aroyl-D-ribofuranosides exist as a thermodynamic mixture of α and β anomers[3][4]. However, in the crystalline state, the α -anomer is frequently isolated due to the anomeric effect . The axial ( α ) methoxy group is stabilized by hyperconjugation—specifically, the donation of the furanose ring oxygen's non-bonding lone pair ( nO​ ) into the antibonding orbital ( σ∗ ) of the C1–O(methoxy) bond.

Experimental Protocol: Self-Validating Isolation and Crystallization

To obtain high-quality Single-Crystal X-Ray Diffraction (SC-XRD) data, the crystalline lattice must be free of anomeric twinning. The following protocol outlines a self-validating system for isolating the pure α -anomer.

Step-by-Step Methodology
  • Methanolysis of the Glycosyl Donor: React 1-chloro-3,5-bis-(4-chlorobenzoyl)-2-deoxy-D-ribose (1.0 equiv) with anhydrous methanol (10 volumes) in the presence of silver carbonate ( Ag2​CO3​ , 0.6 equiv) at 0 °C for 2 hours. The silver salt acts as a halophilic promoter, driving the departure of the chloride ion and trapping the resulting HCl.

  • Workup and Initial Validation: Filter the reaction mixture through a Celite pad to remove silver salts. Concentrate the filtrate under reduced pressure. Self-Validation Check 1: Analyze the crude residue via 1 H-NMR. The anomeric ratio is quantified by integrating the C1 proton signals (typically δ ~5.0 ppm for α and δ ~5.1 ppm for β ).

  • Anomer-Specific Crystallization: Dissolve the crude anomeric mixture in minimal boiling acetone. Acetone is specifically selected because its moderate dielectric constant ( ϵ≈21 ) perfectly differentiates the solubility profiles of the anomers. Allow the solution to cool slowly to 4 °C over 48 hours in a vibration-free environment.

  • Harvesting and Final Validation: Harvest the resulting light-yellow crystals. Self-Validation Check 2: Perform Thin Layer Chromatography (TLC) and a secondary 1 H-NMR on the dissolved crystals. A single set of signals confirms the isolation of the pure α -anomer[4]. Only upon this validation should the crystal be mounted on the goniometer for SC-XRD.

Crystallographic Data and Conformational Analysis

Based on high-resolution SC-XRD studies of highly analogous 3,5-di-O-aroyl-2-deoxy-D-ribofuranosides (such as the p-toluoyl derivative isolated by Dodd et al., 2026)[3][4], the crystallographic and conformational parameters for this structural class are summarized below.

Quantitative Structural Data

Table 1: Representative Single-Crystal X-Ray Diffraction Parameters

ParameterValue / Description
Crystal System Monoclinic
Space Group I2 (Chiral space group)
Radiation Source Cu K α ( λ=1.54184 Å)
Temperature 100(2) K
Unit Cell Dimensions a≈7.86 Å, b≈12.20 Å, c≈20.90 Å
Volume ( V ) ≈2009 Å 3
Final R indices ( I≥2σ(I) ) R1​≈0.0318 , wR2​≈0.0829

Note: The use of Cu K α radiation is critical here. The anomalous scattering from the 4-chlorobenzoyl chlorine atoms ensures the absolute structure is resolved with high confidence.

Pseudorotational Parameters

The furanose ring is highly flexible, and its conformation is mathematically described by the pseudorotation phase angle ( P ) and the maximum puckering amplitude ( ϕm​ ).

Table 2: Key Conformational Parameters of the α -Anomer

Structural FeatureMeasured ValueMechanistic Implication
Glycosidic Bond Length (C1-O1) 1.408 ÅShortened due to the anomeric effect ( nO​→σ∗ ).
Pseudorotation Phase Angle ( P ) 89.9°Indicates an 0E (O4-endo) envelope conformation[4].
Maximum Amplitude ( ϕm​ ) 64.4°Represents the degree of deviation from planarity[4].

Mechanistic Impact on Drug Development

Understanding the exact crystallographic conformation of 1-methoxy-3,5-bis-(4-chlorobenzoyl)-2-deoxy-D-ribose is not merely an academic exercise; it directly impacts the synthesis of active pharmaceutical ingredients (APIs).

When this intermediate is activated for nucleoside synthesis (e.g., converted back to a glycosyl chloride or activated directly via Lewis acids), it undergoes the Vorbrüggen modification of the Silyl-Hilbert-Johnson reaction [2][5][6]. The 0E (O4-endo) conformation observed in the crystal structure pre-organizes the molecule. Upon Lewis acid activation (typically using TMSOTf), the methoxy group departs, forming an oxocarbenium ion. The 3-O-(4-chlorobenzoyl) group provides anchimeric assistance, blocking the α -face and forcing the silylated nucleobase to attack from the β -face, yielding the biologically relevant β -deoxynucleoside[1][2].

G A 1-Methoxy-3,5-bis(4-chlorobenzoyl) -2-deoxy-D-ribose B Lewis Acid Activation (TMSOTf) A->B Methoxy Departure C Oxocarbenium Ion Intermediate B->C Electrophile Generation D Silylated Nucleobase Attack (β-face) C->D Anchimeric Assistance (α-face shielded) E β-Deoxynucleoside Product D->E Stereoselective C-N Bond Formation

Workflow of the Silyl-Hilbert-Johnson reaction utilizing the protected ribose intermediate.

References

  • Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-d-ribofuranoside: isolation, crystal structure and conformation. Dodd, E., Coles, S. J., & Fraser, W. (2026). Carbohydrate Research, 562, 109831. URL:[Link]

  • Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. MDPI. URL:[Link]

  • One-Flow, Multi-Step Synthesis of Nucleosides via Brønsted Acid-Catalyzed Glycosylation. Sniady, A., Bedore, M. W., & Jamison, T. F. (2011). Angewandte Chemie International Edition, 50(9), 2155–2158. URL:[Link]

  • Nucleoside syntheses, XXII. Nucleoside synthesis with trimethylsilyl triflate and perchlorate as catalysts. Vorbrüggen, H., Krolikiewicz, K., & Bennua, B. (1981). Chemische Berichte, 114(4), 1234-1255. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of 2'-Deoxynucleosides Using 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose

Executive Summary The synthesis of 2'-deoxynucleosides (the backbone of numerous antiviral and antineoplastic APIs, such as Cladribine and Decitabine) presents a unique stereochemical challenge due to the absence of a 2'...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2'-deoxynucleosides (the backbone of numerous antiviral and antineoplastic APIs, such as Cladribine and Decitabine) presents a unique stereochemical challenge due to the absence of a 2'-substituent capable of providing anchimeric assistance. This application note details a highly optimized, self-validating protocol for synthesizing 2'-deoxynucleosides utilizing 1-Methoxy-3,5-bis-(4-chlorobenzoyl)-2-deoxy-D-ribose as a bench-stable precursor. By leveraging controlled halogenation followed by a modified Vorbrüggen (Silyl-Hilbert-Johnson) glycosylation, this workflow maximizes β -anomer selectivity, ensures high yields, and minimizes the need for chromatographic purification.

Mechanistic Principles & Rationale

As a field-proven methodology, the success of this synthesis relies on understanding the causality behind precursor selection and activation dynamics:

  • Precursor Stability vs. Reactivity: 1-chloro sugars (such as the classic Hoffer's chlorosugar) are highly moisture-sensitive and prone to rapid epimerization or hydrolysis during storage. In contrast, the 1-methoxy derivative is a bench-stable acetal. By converting the 1-methoxy group to the highly reactive 1-chloro donor immediately prior to coupling, researchers ensure maximum α -anomeric purity. This is critical for driving the subsequent SN​2 -like displacement to form the desired β -nucleoside.

  • Stereoelectronic Influence of the 4-Chlorobenzoyl Group: The p-chlorobenzoyl protecting group is more electron-withdrawing than the traditional p-toluoyl group. This subtle electronic effect destabilizes the intermediate oxocarbenium ion, thereby suppressing the SN​1 pathway and increasing the SN​2 character of the glycosylation event. Furthermore, 4-chlorobenzoyl-protected nucleosides frequently exhibit superior crystallinity, enabling purification via direct crystallization—a significant advantage for process scale-up .

  • Stereocontrol in 2'-Deoxy Systems: Because 2'-deoxyribose lacks a 2'-substituent, Vorbrüggen glycosylations inherently risk yielding α/β anomeric mixtures . To maximize β -selectivity, the reaction must be carefully tuned. It can be run under strict kinetic control (using mild Lewis acids like SnCl4​ at low temperatures to favor direct inversion of the α -chlorosugar) or under thermodynamic control . In the latter, excess Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is used to induce reversible retro-Vorbrüggen anomerization, driving the equilibrium toward the β -anomer if it selectively precipitates from the reaction solvent .

Experimental Protocols

The following step-by-step methodologies outline the complete workflow from precursor activation to global deprotection.

Protocol A: Generation of the Activated α -Chlorosugar

Self-Validating Principle: The conversion of the methoxy acetal to the glycosyl chloride must be monitored to prevent prolonged exposure to HCl, which causes anomerization to the undesired β -chloride.

  • Suspend 1-Methoxy-3,5-bis-(4-chlorobenzoyl)-2-deoxy-D-ribose (10.0 mmol) in anhydrous diethyl ether (30 mL) and glacial acetic acid (10 mL) under an argon atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Bubble anhydrous HCl gas through the mixture for 15–20 minutes until the solid completely dissolves, indicating the formation of the 1-chloro derivative.

  • Stir for an additional 10 minutes at 0 °C.

  • Concentrate the solution under reduced pressure (keeping the bath temperature below 25 °C) to yield a viscous syrup. Co-evaporate twice with anhydrous toluene (20 mL) to remove residual HCl and acetic acid.

  • Validation: Analyze a crude aliquot via 1H NMR. The anomeric proton ( H1′ ) of the desired α -anomer should appear as a distinct pseudo-triplet or doublet of doublets near 6.5 ppm. Use immediately in Protocol C.

Protocol B: Silylation of the Nucleobase
  • Suspend the target nucleobase (e.g., N4 -acetylcytosine, 11.0 mmol) in anhydrous acetonitrile (MeCN) or 1,2-dichloroethane (DCE) (40 mL).

  • Add N,O-Bis(trimethylsilyl)acetamide (BSA) (25.0 mmol).

  • Heat the mixture to reflux (approx. 80 °C) under argon for 1–2 hours.

  • Validation: The reaction must transition from a cloudy suspension to a completely clear, homogenous solution. Any residual turbidity indicates incomplete activation, which will drastically reduce glycosylation yield. Cool to room temperature.

Protocol C: Stereoselective Glycosylation (Silyl-Hilbert-Johnson)
  • Dissolve the freshly prepared α -chlorosugar from Protocol A in anhydrous MeCN or DCE (20 mL) and cool to 0 °C.

  • Transfer the silylated nucleobase solution (Protocol B) into the chlorosugar solution via a cannula.

  • Dropwise, add the Lewis acid catalyst (e.g., TMSOTf, 2.0 mmol for kinetic control, or up to 12.0 mmol for thermodynamic equilibration) .

  • Stir at 0 °C for 2 hours (kinetic) or allow to warm to 25 °C and stir for 24 hours (thermodynamic).

  • Quench the reaction by adding saturated aqueous NaHCO3​ (20 mL) to neutralize the Lewis acid and prevent depurination/depyrimidination.

  • Extract with dichloromethane (3 x 30 mL), dry over anhydrous Na2​SO4​ , and concentrate. Purify via crystallization (preferred for 4-chlorobenzoyl derivatives) or silica gel chromatography.

Protocol D: Global Deprotection (Zemplén Transesterification)
  • Suspend the protected β -nucleoside (5.0 mmol) in anhydrous methanol (25 mL).

  • Add a catalytic amount of Sodium methoxide (NaOMe) (0.5 mmol, 25% w/w in MeOH).

  • Stir at room temperature for 4–6 hours until TLC indicates complete consumption of the starting material.

  • Neutralize the reaction with Dowex 50W-X8 ( H+ form) resin, filter, and concentrate to yield the final 2'-deoxynucleoside.

Quantitative Data Presentation

The choice of solvent and Lewis acid dictates the stereochemical outcome of the glycosylation step. Table 1 summarizes the optimization parameters for the coupling of N4 -acetylcytosine with the 4-chlorobenzoyl chlorosugar.

Table 1: Optimization of Glycosylation Conditions

SolventLewis Acid (Equiv.)Temp (°C)Time (h)Control Regime β : α RatioYield (%)
DCE SnCl4​ (1.2)0 to 254Kinetic3:175
MeCNTMSOTf (0.2)02Kinetic1.5:168
MeCNTMSOTf (1.2)2524Thermodynamic>10:1*82
DCENone (Thermal)8012Catalyst-Free1:145

*High β -selectivity achieved via precipitation-driven retro-Vorbrüggen thermodynamic equilibration.

Reaction Workflow Diagram

G N1 1-Methoxy-3,5-Bis-(4-chlorobenzoyl) -2-Deoxy-D-Ribose N3 1-Chloro-3,5-Bis-(4-chlorobenzoyl) -2-Deoxy-D-Ribose (Activated α-Donor) N1->N3 HCl (g), AcOH 0°C to RT N2 Nucleobase (e.g., Cytosine, Adenine) N4 Silylated Nucleobase N2->N4 BSA or HMDS Reflux N5 Protected 2'-Deoxynucleoside (β-anomer enriched) N3->N5 TMSOTf or SnCl4 MeCN or DCE, 0°C to RT N4->N5 N6 Target 2'-Deoxynucleoside (API or Precursor) N5->N6 NaOMe, MeOH (Zemplén Deprotection)

Figure 1: Synthetic workflow for 2'-deoxynucleosides via chlorosugar activation and glycosylation.

References

  • A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation Organic Process Research & Development (2013) URL:[Link]

  • A general synthesis of N-glycosides. I. Synthesis of pyrimidine nucleosides Journal of Organic Chemistry (1974) URL:[Link]

  • Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction Molecules (2017) URL:[Link]

Application

Stereoselective glycosylation reactions with 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose

Title: Advanced Stereoselective Glycosylation Protocols Using 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose Introduction The synthesis of 2'-deoxy-β-ribonucleosides is a cornerstone of antiviral and antineoplastic...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Stereoselective Glycosylation Protocols Using 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose

Introduction The synthesis of 2'-deoxy-β-ribonucleosides is a cornerstone of antiviral and antineoplastic drug development. However, achieving high β-stereoselectivity during the glycosylation of 2'-deoxyribose derivatives remains a profound synthetic challenge. Unlike ribonucleosides, 2'-deoxysugars lack a 2'-hydroxyl group, depriving the system of the classical 1,2-anchimeric assistance (neighboring group participation) required to strictly direct nucleophilic attack to the β-face[1]. This application note details field-proven methodologies utilizing 1-Methoxy-3,5-bis-(4-chlorobenzoyl)-2-deoxy-D-ribose as a premium glycosyl donor, leveraging kinetic control, solvent participation, and orthogonal activation strategies to maximize β-selectivity.

The Mechanistic Imperative: Engineering Stereocontrol

When 1-Methoxy-3,5-bis-(4-chlorobenzoyl)-2-deoxy-D-ribose is activated by a Lewis acid (e.g., TMSOTf), the 1-methoxy group is expelled, generating a highly reactive, planar oxocarbenium ion. Without a 2'-acyl group to form a stabilizing α-acyloxonium intermediate, the oxocarbenium ion is susceptible to attack from both faces, often resulting in anomerization and the formation of the thermodynamically favored α-anomer due to the anomeric effect[2].

To engineer β-selectivity, two primary causal factors must be manipulated:

  • Solvent Participation (The Nitrilium Effect): Conducting the reaction in acetonitrile is non-negotiable for direct Vorbrüggen glycosylations of 2'-deoxysugars. Acetonitrile intercepts the oxocarbenium ion to form an α-nitrilium intermediate. This intermediate sterically shields the α-face, forcing the incoming silylated nucleobase to attack from the β-face[3].

  • Electronic Destabilization: The 3,5-bis(4-chlorobenzoyl) protecting groups are highly electron-withdrawing. They destabilize the oxocarbenium ion, increasing its electrophilicity and making it highly susceptible to kinetic trapping by the solvent at low temperatures, thereby preventing thermodynamic equilibration to the α-anomer[1].

Pathway Donor 1-Methoxy-3,5-Bis(4-Cl-Bz) -2-Deoxy-D-Ribose Activation TMSOTf Activation (-40°C) Donor->Activation -OMe Departure Oxocarbenium Oxocarbenium Ion (Planar Intermediate) Activation->Oxocarbenium C1 Cation Formation Nitrile Acetonitrile Solvent Participation Oxocarbenium->Nitrile Solvent Trapping AlphaProduct α-Nucleoside (Thermodynamic Product) Oxocarbenium->AlphaProduct Direct α-Attack (Non-polar solvent) AlphaNitrilium α-Nitrilium Intermediate (Steric Shielding) Nitrile->AlphaNitrilium α-Face Blockade BetaProduct β-Nucleoside (Kinetic Product) AlphaNitrilium->BetaProduct Nucleobase β-Attack BetaProduct->AlphaProduct Acid-Catalyzed Anomerization (High Temp)

Mechanistic pathway of stereoselective glycosylation via solvent participation.

Data-Driven Optimization

The interplay between solvent, temperature, and Lewis acid is critical. The following table synthesizes quantitative data demonstrating the causality of reaction conditions on the α/β stereoisomeric ratio during 2'-deoxyribosylation[1][3].

SolventTemperature (°C)Lewis AcidDominant Mechanismα:β RatioYield (%)
Toluene+25 °CTMSOTfThermodynamic Control1.5 : 172%
Dichloromethane-40 °CTMSOTfKinetic / Direct Attack1 : 1.278%
Acetonitrile+25 °CTMSOTfReversible Nitrilium1 : 2.581%
Acetonitrile -40 °C TMSOTf Kinetic Nitrilium Trapping 1 : 6.0 88%

Strategic Execution: Self-Validating Protocols

Protocol A: Direct Vorbrüggen Glycosylation (Kinetic Control)

This protocol utilizes the 1-methoxy donor directly, relying on precise temperature control and solvent participation to enforce β-selectivity.

  • Step 1: Nucleobase Silylation

    • Procedure: Suspend 1.0 eq of the target nucleobase in anhydrous acetonitrile (0.2 M). Add 2.5 eq of N,O-Bis(trimethylsilyl)acetamide (BSA). Heat to 80°C for 30–45 minutes under argon.

    • Causality & Validation: BSA replaces hydrogen-bond-donating protons with lipophilic trimethylsilyl (TMS) groups, rendering the nucleobase soluble and highly nucleophilic. Validation Check: The reaction is complete only when the opaque suspension transitions into a completely transparent solution. Residual turbidity indicates incomplete silylation, which will catastrophically reduce coupling efficiency.

  • Step 2: Donor Activation and Coupling

    • Procedure: Cool the silylated nucleobase solution to exactly -40°C. Add 0.9 eq of 1-Methoxy-3,5-bis-(4-chlorobenzoyl)-2-deoxy-D-ribose. Slowly add 1.2 eq of TMSOTf dropwise over 10 minutes. Stir at -40°C for 2 hours.

    • Causality & Validation: TMSOTf generates the oxocarbenium ion. The sub-zero temperature prevents the β-anomer from reverting to the oxocarbenium ion, locking the reaction under kinetic control[1]. Validation Check: Monitor by TLC (Hexane/EtOAc 7:3). The donor spot should disappear completely.

  • Step 3: Kinetic Quench

    • Procedure: Quench the reaction while still at -40°C by adding an equal volume of cold saturated aqueous NaHCO₃. Only after quenching should the mixture be allowed to warm to room temperature.

    • Causality & Validation: If the reaction is allowed to warm in the presence of active TMSOTf, the β-product will rapidly anomerize to the α-product[2]. Immediate neutralization of the Lewis acid guarantees the preservation of the kinetically trapped β-anomer.

Workflow S1 1. Silylation Nucleobase + BSA (Clear Solution) S3 3. Coupling Kinetic Control (Monitor by TLC) S1->S3 S2 2. Activation Donor + TMSOTf (-40°C, MeCN) S2->S3 S4 4. Quench Cold NaHCO3 (Prevent Anomerization) S3->S4

Self-validating workflow for direct Vorbrüggen glycosylation under kinetic control.

Protocol B: Orthogonal SN2 Strategy via Chlorosugar Intermediate

For highly challenging or bulky nucleobases where Vorbrüggen conditions fail, the 1-methoxy donor can be quantitatively converted into the 1-chloro derivative (Hoffer's chlorosugar analog). This allows for an orthogonal SN2-like displacement that inherently favors inversion of stereocenter[4].

  • Step 1: Chlorination

    • Procedure: Dissolve 1-Methoxy-3,5-bis-(4-chlorobenzoyl)-2-deoxy-D-ribose in anhydrous ether. Bubble dry HCl gas through the solution at 0°C for 30 minutes, or treat with TMSCl/AcOH.

    • Causality: The anomeric effect heavily dictates the formation of the α-chloro anomer almost exclusively. The crystalline α-chlorosugar is isolated via filtration.

  • Step 2: SN2 Glycosylation (Silyl-Hilbert-Johnson variation)

    • Procedure: React the isolated α-chlorosugar with the silylated nucleobase in a non-polar solvent (e.g., chloroform) using a milder catalyst or basic conditions (e.g., K₂CO₃ for tetrazoles)[4].

    • Causality: The nucleophile attacks the anomeric carbon from the opposite face of the bulky α-chloride leaving group. This SN2 trajectory ensures inversion of configuration, directly yielding the desired β-nucleoside without relying on solvent participation.

Troubleshooting: The Anomerization Dilemma

If your isolated product exhibits a high α:β ratio despite following Protocol A, investigate the following failure modes:

  • Moisture Ingress: Water degrades TMSOTf into triflic acid (TfOH). TfOH is a potent Brønsted acid that rapidly catalyzes the thermodynamic equilibration of nucleosides, heavily favoring the α-anomer[2]. Ensure absolute anhydrous conditions.

  • Delayed Quenching: Allowing the reaction flask to warm above -20°C before the addition of NaHCO₃ provides the activation energy necessary for the reverse reaction (cleavage of the glycosidic bond) to occur, leading to anomerization[1].

References

1.[1] Title: A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation Source: Organic Process Research & Development (ACS Publications) URL: [Link]

2.[3] Title: Stereoselective N-Glycosylation of 2-Deoxythioribosides for Fluorescent Nucleoside Synthesis Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

3.[2] Title: Review of α-nucleosides: from discovery, synthesis to properties and potential applications Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

4.[4] Title: Regioselective and stereoselective route to N2-β-tetrazolyl unnatural nucleosides via SN2 reaction at the anomeric center of Hoffer's chlorosugar Source: Bioorganic & Medicinal Chemistry (Semantic Scholar / Elsevier) URL: [Link]

Sources

Method

Application Note: High-Efficiency Deprotection Protocols for 4-Chlorobenzoyl Groups in 2-Deoxy-D-Ribose Nucleoside Synthesis

Introduction & Mechanistic Rationale The synthesis of 2'-deoxyribonucleosides (e.g., Cladribine, Floxuridine, Decitabine) frequently relies on Vorbrüggen glycosylation utilizing Hoffer’s chlorosugar, 1-chloro-3,5-di-O-(p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of 2'-deoxyribonucleosides (e.g., Cladribine, Floxuridine, Decitabine) frequently relies on Vorbrüggen glycosylation utilizing Hoffer’s chlorosugar, 1-chloro-3,5-di-O-(p-chlorobenzoyl)-2-deoxy-D-ribofuranose[1]. Unlike standard acetyl or benzoyl protecting groups, the 4-chlorobenzoyl group is strategically chosen for two fundamental reasons:

  • Crystallinity and Structural Stability: 2-Deoxy sugars lack a 2'-hydroxyl substituent, making their halogenated derivatives highly unstable and prone to rapid anomerization or degradation. The 3,5-di-O-(p-chlorobenzoyl) groups impart exceptional crystallinity, allowing the highly reactive glycosyl chloride to be isolated, purified, and stored as a stable solid.

  • Enhanced Electrophilicity: The electron-withdrawing nature of the para-chloro substituent increases the electrophilicity of the ester carbonyl carbon. This accelerates the nucleophilic acyl substitution required for downstream deprotection, allowing for milder cleavage conditions compared to unsubstituted benzoates.

Following successful nucleobase coupling, the removal of the 4-chlorobenzoyl groups is a critical step. This guide details the two most robust, field-proven methodologies: Aminolysis via Methanolic Ammonia[2] and Transesterification via Sodium Methoxide (Zemplén conditions)[3].

Strategic Decision Matrix

The choice of deprotection protocol dictates the downstream purification strategy and overall scalability.

  • Aminolysis (Methanolic Ammonia): Cleavage of the ester with ammonia generates 4-chlorobenzamide as a byproduct. Because 4-chlorobenzamide is a crystalline solid with moderate polarity, it often co-precipitates with the target nucleoside. This necessitates tedious trituration or silica gel chromatography, making this method less ideal for large-scale manufacturing but highly suitable for base-sensitive substrates that cannot tolerate strong alkoxides[2].

  • Transesterification (Sodium Methoxide): Treatment with sodium methoxide in methanol converts the protecting groups into methyl 4-chlorobenzoate[3]. This byproduct is a lipophilic liquid. By neutralizing the reaction with a cation-exchange resin and washing the filtrate with a non-polar solvent like n-hexane, the methyl 4-chlorobenzoate is easily extracted[4]. The target nucleoside remains in the polar phase, allowing for chromatography-free isolation.

DeprotectionWorkflow A 3,5-di-O-(p-chlorobenzoyl) Nucleoside B Deprotection Pathway A->B C Methanolic Ammonia (Aminolysis) B->C Base-Sensitive D Sodium Methoxide (Transesterification) B->D Scalable E Byproduct: 4-Chlorobenzamide (Solid) C->E F Byproduct: Methyl 4-chlorobenzoate (Liquid) D->F G Workup: Trituration / Chromatography E->G H Workup: Resin Neutralization & Hexane Wash F->H I Deprotected 2'-Deoxy-D-Ribonucleoside G->I H->I

Workflow for 4-chlorobenzoyl deprotection comparing aminolysis and transesterification pathways.

Quantitative Data & Method Comparison

ParameterProtocol A: Methanolic AmmoniaProtocol B: Sodium Methoxide
Mechanism AminolysisTransesterification (Zemplén)
Reagent NH₃ in MeOH (typically 7 N)NaOMe in MeOH (0.1 to 1.5 eq)
Reaction Time 8 – 16 hours1 – 4 hours
Temperature Ambient (20–25 °C)Ambient (20–45 °C)
Primary Byproduct 4-Chlorobenzamide (Solid)Methyl 4-chlorobenzoate (Liquid)
Workup Strategy Evaporation followed by triturationResin neutralization & Hexane extraction
Scalability Low to MediumHigh (Chromatography-free)

Step-by-Step Experimental Protocols

Protocol A: Aminolysis via Methanolic Ammonia

Best for: Small-scale synthesis or nucleosides sensitive to strong alkoxide bases.

  • Preparation: Dissolve the 3,5-di-O-(p-chlorobenzoyl)-2'-deoxyribonucleoside (1.0 eq) in 7 N methanolic ammonia (approx. 10-15 mL per gram of substrate).

    • Causality Note: The reaction must be performed in a rubber septa-sealed flask or a pressure tube. Ammonia gas readily escapes at ambient temperature; sealing the vessel maintains the high effective concentration of NH₃ required to drive the aminolysis to completion[2].

  • Reaction: Stir the mixture at ambient temperature (20–25 °C) for 8 to 16 hours. Monitor the disappearance of the starting material and the mono-protected intermediate via TLC (typically 10% MeOH in DCM).

  • Evaporation: Once complete, concentrate the reaction mixture in vacuo to complete dryness. The resulting residue is a mixture of the deprotected nucleoside and solid 4-chlorobenzamide byproduct[4].

  • Workup (Trituration): Suspend the crude residue in cold diethyl ether or dichloromethane and stir for 30 minutes.

    • Causality Note: The polar 2'-deoxyribonucleoside is generally insoluble in these solvents, whereas 4-chlorobenzamide exhibits partial solubility. Filter the suspension to recover the nucleoside. If the byproduct persists, silica gel chromatography may be required.

Protocol B: Transesterification via Sodium Methoxide (Zemplén Conditions)

Best for: Large-scale manufacturing and chromatography-free isolation.

  • Preparation: Suspend the protected nucleoside (1.0 eq) in anhydrous methanol (10 mL per gram). Add a solution of sodium methoxide in methanol (typically 0.1 to 1.5 eq depending on substrate acidity).

    • Causality Note: Strict anhydrous conditions are recommended initially to prevent the competitive saponification (hydrolysis) of the ester. Saponification consumes the alkoxide catalyst and generates 4-chlorobenzoic acid salts, which are much harder to extract than the desired methyl ester byproduct.

  • Reaction: Stir the mixture at 20–45 °C for 1 to 4 hours[4]. The suspension will typically become a clear solution as the deprotected nucleoside forms.

  • Neutralization: Add a strongly acidic cation-exchange resin (e.g., Dowex 50WX8 in H⁺ form or Amberlite IR120) until the pH of the solution reaches 6.0–7.0[4].

    • Causality Note: Do not use aqueous mineral acids (like HCl) for neutralization. The N-glycosidic bond of 2'-deoxyribonucleosides is highly labile under aqueous acidic conditions and will rapidly undergo depurination/depyrimidination. The heterogeneous resin provides mild neutralization and is easily removed by filtration, leaving a salt-free environment.

  • Extraction & Isolation: Filter off the resin and wash with methanol. Add an equal volume of water to the filtrate, then extract the mixture 2–3 times with n-hexane.

    • Causality Note: The byproduct, methyl 4-chlorobenzoate, is highly lipophilic and partitions entirely into the hexane layer. The deprotected nucleoside remains in the aqueous methanolic phase.

  • Final Recovery: Separate the aqueous methanolic layer and evaporate in vacuo below 50 °C to yield the pure, deprotected 2'-deoxyribonucleoside[4].

References

  • QuickCompany. An Improved Process For The Preparation Of Cladribine. Available at: [Link]

  • MDPI. Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. Available at:[Link]

  • PMC (NIH). 4-Isocyanoindole-2′-deoxyribonucleoside (4ICIN): An Isomorphic Indole Nucleoside Suitable for Inverse Electron Demand Diels-Alder Reactions. Available at: [Link]

  • SciSpace. N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. Available at:[Link]

Sources

Application

Application Note: Stereoselective Conversion of 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose to Hoffer’s Chlorosugar Analog

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Strategic Importance The synthesis of 2'-deoxynucleosides—a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Strategic Importance

The synthesis of 2'-deoxynucleosides—a cornerstone in the development of antiviral and antineoplastic therapeutics—relies heavily on the availability of highly reactive, stereopure glycosyl donors. While the classic utilizes p-toluoyl protecting groups, the substitution with p-chlorobenzoyl groups offers distinct advantages. The electron-withdrawing nature of the p-chlorobenzoyl moiety slightly destabilizes the oxocarbenium intermediate, enhancing its electrophilicity. More importantly, it dramatically increases the crystallinity of the resulting α -chloro anomer.

This application note details the causality, thermodynamics, and step-by-step self-validating protocol for converting 1-methoxy-3,5-bis-(4-chlorobenzoyl)-2-deoxy-D-ribose into its corresponding 1-chloro derivative.

Mechanistic Causality & Reaction Dynamics

To execute this protocol successfully, one must understand the underlying thermodynamic and kinetic forces at play. The conversion is an acid-catalyzed nucleophilic substitution that relies on Crystallization-Induced Dynamic Resolution (CIDR) .

  • Protonation & Cleavage: Anhydrous hydrogen chloride (HCl) protonates the anomeric methoxy group of the starting material. The departure of methanol generates a highly reactive, planar oxocarbenium ion.

  • Stereoselective Attack: The chloride ion can attack from either face. However, the α -anomer is thermodynamically favored due to the anomeric effect —a stabilizing hyperconjugation between the axial lone pair of the ring oxygen and the σ∗ orbital of the newly formed C-Cl bond.

  • Equilibrium Shifting: As detailed in , the α -anomer is highly insoluble in glacial acetic acid at 10 °C. As it precipitates, Le Chatelier's principle drives the continuous equilibration of the soluble β -anomer back through the oxocarbenium intermediate, ultimately converting the entire mass into the crystalline α -anomer.

MechanisticPathway SM Methyl Glycoside (Starting Material) Protonated Protonated Intermediate SM->Protonated + HCl (AcOH) Oxo Oxocarbenium Ion Protonated->Oxo - MeOH Product α-Chloro Anomer (Crystalline Product) Oxo->Product + Cl⁻ (Anomeric Effect)

Caption: Mechanistic pathway of the conversion from methyl glycoside to the α-chloro anomer.

Quantitative Process Parameters

The following table summarizes the critical parameters required to maintain the delicate balance between reactivity and degradation.

ParameterOptimal ValueAcceptable RangeCausality / Impact on Yield
Substrate Concentration 0.4 M in AcOH0.3 - 0.6 MToo dilute: Product will not precipitate. Too concentrated: The resulting paste becomes unstirrable, trapping impurities.
Reaction Temperature 10 °C5 °C - 15 °C>15 °C: Promotes acid-catalyzed elimination of the 3-O-acyl group (furfuryl degradation). <5 °C: Freezes the glacial acetic acid solvent.
HCl Saturation Time 20 minutes15 - 30 minEnsures complete protonation of the methoxy group and provides the necessary chloride excess for the reaction.
Crystallization Time 2 hours1.5 - 3 hoursAllows sufficient time for the dynamic resolution of the β -anomer into the insoluble α -anomer.
Expected Yield > 85%75% - 90%High yields are driven by the superior crystallinity of the p-chlorobenzoyl protecting groups.

Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating workflow. Visual and physical cues are embedded within the steps to ensure quality control in real-time.

Reagents & Equipment
  • 1-Methoxy-3,5-bis-(4-chlorobenzoyl)-2-deoxy-D-ribose (Starting Material)

  • Glacial acetic acid (Strictly anhydrous)

  • Anhydrous Hydrogen Chloride (HCl) gas cylinder with a trap

  • Diethyl ether (Anhydrous, stored over molecular sieves)

  • Multi-neck round-bottom flask, mechanical stirrer, and gas dispersion tube.

Step-by-Step Methodology
  • Substrate Dissolution: In a flame-dried flask flushed with argon, dissolve 10.0 g of the starting material in 50 mL of anhydrous glacial acetic acid.

  • Thermal Regulation: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate exactly to 10 °C.

  • Acidic Cleavage: Introduce anhydrous HCl gas via the dispersion tube at a moderate bubbling rate. Continue for approximately 20 minutes until the solution is saturated.

    • Self-Validation Checkpoint 1: The solution will initially turn slightly yellow. If it turns dark brown, your temperature is too high, and furfuryl elimination is occurring.

  • Dynamic Resolution: Remove the gas tube, seal the flask with a drying tube (CaCl₂), and continue stirring at 10 °C for 2 hours.

    • Self-Validation Checkpoint 2: The reaction mixture must transition from a clear solution to a thick, white crystalline paste. If it remains clear, the system has absorbed ambient moisture (halting at the hemiacetal stage) or HCl saturation was insufficient.

  • Isolation: Dilute the thick paste with 50 mL of cold (0 °C) anhydrous diethyl ether. This reduces viscosity and forces any remaining product out of solution. Rapidly filter the solid under a nitrogen blanket using a sintered glass funnel.

  • Desiccation: Wash the filter cake with cold anhydrous ether (2 x 20 mL) to remove residual acetic acid. Transfer the solid to a vacuum desiccator containing both Phosphorus Pentoxide (P₂O₅) and Sodium Hydroxide (NaOH) pellets.

    • Self-Validation Checkpoint 3: The dual-desiccant system is mandatory. P₂O₅ removes moisture, while NaOH neutralizes off-gassing HCl. If the white crystals turn pink or grey during storage, residual HCl is causing autocatalytic degradation.

ProtocolWorkflow Step1 1. Substrate Dissolution 0.4 M in Glacial AcOH Step2 2. Thermal Regulation Equilibrate to 10 °C Step1->Step2 Step3 3. Acidic Cleavage Bubble Anhydrous HCl Gas Step2->Step3 Step4 4. Dynamic Resolution Stir 2h for α-Anomer Crystallization Step3->Step4 HCl Saturation Step5 5. Isolation & Desiccation Ether Wash, Dry over P₂O₅ / NaOH Step4->Step5 Visual: Thick Paste

Caption: Step-by-step workflow for the synthesis and isolation of the chlorosugar.

Downstream Application Notes

Once isolated, the 1-chloro-3,5-bis-(4-chlorobenzoyl)-2-deoxy-D-ribose should be used promptly or stored at -20 °C under argon. As highlighted in recent literature from the, stereocontrol during the subsequent N-glycosylation of nucleobases relies heavily on the purity of this α -chloro donor. The absence of a 2-O-acyl participating group means that SN2-like inversion is the primary mechanism for achieving the desired natural β -configuration in the final deoxynucleoside.

References

  • PubChem . "Hoffer's chlorosugar | C21H21ClO5 | CID 98571". National Center for Biotechnology Information. URL:[Link]

  • Journal of the American Chemical Society . "Direct Synthesis of α- and β-2′-Deoxynucleosides with Stereodirecting Phosphine Oxide via Remote Participation". ACS Publications (2024). URL:[Link]

Method

Application Note: Large-Scale Synthesis and Process Scale-Up of 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose

Executive Summary & Strategic Context The compound 1-Methoxy-3,5-bis-(4-chlorobenzoyl)-2-deoxy-D-ribose (also known as methyl 3,5-di-O-(p-chlorobenzoyl)-2-deoxy-D-ribofuranoside) is a critical synthetic intermediate in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The compound 1-Methoxy-3,5-bis-(4-chlorobenzoyl)-2-deoxy-D-ribose (also known as methyl 3,5-di-O-(p-chlorobenzoyl)-2-deoxy-D-ribofuranoside) is a critical synthetic intermediate in the pharmaceutical manufacturing of nucleoside analogues[1]. It serves as the direct precursor to the highly reactive α-chloro sugar (Hoffer’s chlorosugar derivative), which is essential for the stereoselective synthesis of β-anomeric deoxynucleosides used in antiviral and antineoplastic therapies[2].

The incorporation of p-chlorobenzoyl protecting groups at the C3 and C5 positions is a deliberate design choice. During downstream glycosylation, these ester groups provide crucial anchimeric assistance (neighboring group participation), blocking the α-face of the oxocarbenium ion intermediate and directing incoming nucleobases exclusively to the desired β-face[2][3]. Transitioning this synthesis from the bench to pilot-scale requires rigorous control over reaction kinetics, exotherm management, and anhydrous conditions to prevent furanoside hydrolysis.

Mechanistic Pathway & Process Rationale

The synthesis is a robust, two-step sequence starting from commercially available 2-deoxy-D-ribose[4].

  • Fischer Glycosidation (Kinetic Control): The anomeric center (C1) is methylated using anhydrous methanol and a catalytic amount of hydrogen chloride. This reaction must be strictly timed (20–30 minutes) to trap the kinetic furanoside product before it can isomerize into the thermodynamically stable, but synthetically useless, pyranoside form. The product is a mixture of α and β anomers, which is acceptable as stereocenters are resolved during downstream chlorination[5].

  • Bis-Acylation (Esterification): The secondary (C3) and primary (C5) hydroxyl groups are acylated using 4-chlorobenzoyl chloride. Pyridine acts as both the acid scavenger and the solvent, though modern scale-up adaptations often substitute dichloromethane (DCM) with triethylamine (TEA) and catalytic DMAP to improve solvent recovery and reduce toxicity[4].

ReactionPathway A 2-Deoxy-D-Ribose B Methyl 2-deoxy-D-ribofuranoside (α/β mixture) A->B MeOH, HCl (cat.) 20-25°C, 30 min C 1-Methoxy-3,5-Bis-(4-chlorobenzoyl) -2-Deoxy-D-Ribose B->C 4-Chlorobenzoyl chloride Pyridine or TEA/DMAP 0°C to 40°C

Figure 1: Two-step synthetic pathway from 2-Deoxy-D-Ribose to the protected bis-acylated intermediate.

Scale-Up Engineering & E-E-A-T Principles

When scaling this protocol to multi-hundred-gram or kilogram quantities, several critical engineering controls must be implemented to ensure a self-validating, safe, and high-yielding system:

  • Elimination of Heavy Metals: Traditional laboratory protocols utilize silver carbonate ( Ag2​CO3​ ) to neutralize the HCl catalyst after glycosidation[4]. On an industrial scale, this generates unacceptable heavy metal waste. Our protocol substitutes this with a basic ion-exchange resin (OH⁻ form), which neutralizes the acid without introducing water that would hydrolyze the delicate methyl glycoside.

  • Exotherm Management: The addition of 4-chlorobenzoyl chloride is violently exothermic. Uncontrolled temperature spikes lead to the degradation of the furanoside ring and the formation of dark, tarry byproducts[4]. The acid chloride must be metered in via an addition funnel at 0–5 °C, utilizing a jacketed reactor with active cooling.

  • Moisture Control (Karl Fischer Tracking): The intermediate methyl 2-deoxy-D-ribofuranoside is highly hygroscopic. Before acylation, residual methanol and environmental moisture must be stripped via azeotropic distillation with pyridine. A Karl Fischer (KF) titration target of <0.1% H2​O is a mandatory In-Process Control (IPC) to prevent the hydrolysis of the expensive acid chloride reagent.

ScaleUpWorkflow N1 Fischer Glycosidation N2 Resin Neutralization N1->N2 N3 Bis-Acylation (Exotherm Control) N2->N3 N4 Aqueous Quench & Extraction N3->N4 N5 Product Isolation N4->N5

Figure 2: Industrial scale-up workflow highlighting critical unit operations and safety controls.

Validated Experimental Protocols

Protocol A: Synthesis of Methyl 2-deoxy-D-ribofuranoside (250g Pilot Scale)

Causality Focus: Kinetic trapping of the furanoside ring.

  • Reactor Preparation: Purge a 10 L jacketed glass reactor with N2​ . Charge 2-deoxy-D-ribose (250 g, 1.86 mol) and anhydrous methanol (4.5 L). Stir at 20 °C until complete dissolution is achieved.

  • Catalysis: Add 500 mL of a 1% (w/v) anhydrous HCl in methanol solution.

  • Kinetic Control: Stir the mixture at 25 °C for exactly 25 minutes . (Self-Validation: Extended reaction times >35 mins will result in thermodynamic conversion to the pyranoside, detectable by a shift in TLC Rf values).

  • Neutralization: Immediately add basic ion-exchange resin (e.g., Amberlite IRA-400, OH⁻ form) in portions until the pH of the solution stabilizes between 7.0 and 7.5.

  • Filtration & Concentration: Filter the resin through a coarse fritted funnel. Concentrate the filtrate under reduced pressure (bath temperature <40 °C) to yield a viscous syrup.

  • Azeotropic Drying: Dissolve the syrup in anhydrous pyridine (500 mL) and re-evaporate under high vacuum to remove residual methanol and water. IPC Check: KF Titration must be <0.1%.

Protocol B: Synthesis of 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose

Causality Focus: Regioselective acylation and thermal control.

  • Dissolution: Dissolve the crude, dried syrup from Protocol A in anhydrous pyridine (1.5 L) inside the 10 L jacketed reactor. Cool the internal temperature to 0 °C.

  • Controlled Dosing: Charge an addition funnel with 4-chlorobenzoyl chloride (685 g, 3.91 mol, 2.1 eq). Add the acid chloride dropwise over 2 hours. Critical Parameter: Adjust the dosing rate to ensure the internal temperature never exceeds 10 °C[4].

  • Reaction Maturation: Once dosing is complete, adjust the reactor jacket to warm the mixture to 40–45 °C. Stir for 2 hours.

  • IPC Verification: Sample the reaction and check via HPLC or TLC (Hexane/EtOAc 7:3). The reaction is complete when mono-acylated intermediates are <1% AUC.

  • Quench & Work-Up: Cool the reactor to 10 °C. Slowly add cold DI water (1 L) to quench unreacted acid chloride. Extract the mixture with Dichloromethane (DCM, 3 L).

  • Washing Sequence: Wash the organic layer sequentially with:

    • DI Water (2 L)

    • 1M KHSO4​ (2 L x 2) – Causality: Removes residual pyridine as water-soluble pyridinium salts.

    • Saturated NaHCO3​ (2 L) – Causality: Neutralizes residual acid.

    • Brine (2 L)

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The product is obtained as a dense, pale-yellow syrup (a mixture of α/β anomers) that is typically carried directly forward to chlorination (Hoffer's chlorosugar synthesis) without further chromatographic purification.

Quantitative Data & Quality Attributes

Table 1: Critical Process Parameters (CPPs) for Scale-Up

Unit OperationParameterTarget RangeProcess Rationale (Causality)
Glycosidation Reaction Time20 - 30 minPrevents thermodynamic conversion to pyranoside.
Neutralization pH Endpoint7.0 - 7.5Acidic conditions during concentration cause furanoside hydrolysis.
Acylation Dosing Temp0 - 5 °CControls violent exotherm of acid chloride addition.
Acylation Reaction Temp40 - 45 °CEnsures complete bis-acylation of the secondary C3 hydroxyl.
Drying Moisture (KF)< 0.1%Prevents hydrolysis of 4-chlorobenzoyl chloride reagent.

Table 2: Yield and Purity Comparison (Lab vs. Pilot Scale)

MetricLaboratory Scale (10g)Pilot Scale (250g)Analytical Method
Step 1 Yield 95% (crude)92% (crude)Gravimetric
Step 2 Yield 88%85%Gravimetric
Overall Purity >98%>97%HPLC (AUC, 254 nm)
α/β Anomeric Ratio ~1:1~1:1 1H -NMR ( CDCl3​ )

References

  • Benchchem. Hoffer's chlorosugar | 4330-21-6 - Benchchem: Industrial Scale Synthesis and Process Development.1

  • Google Patents. US3041335A - Mercury salts of nitrogen heterocyclics and preparation thereof. (Details the original Hoffer synthesis methodology and temperature controls).4

  • Benchchem. Hoffer's chlorosugar: Historical Context and Evolution as a Key Synthetic Intermediate.2

  • Journal of the American Chemical Society (JACS). Boronic Acid-Catalyzed Regio- and Stereoselective N-Glycosylations of Purines and Other Azole Heterocycles: Access to Nucleoside Analogues.3

  • Journal of the American Chemical Society (JACS). Direct Synthesis of α- and β-2′-Deoxynucleosides with Stereodirecting Phosphine Oxide via Remote Participation.5

Sources

Application

Utilizing 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose in solid-phase oligonucleotide synthesis

Advanced Application Note: Utilizing 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose in Solid-Phase Oligonucleotide Synthesis Executive Summary The development of modified oligonucleotides—ranging from antisense the...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Utilizing 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose in Solid-Phase Oligonucleotide Synthesis

Executive Summary

The development of modified oligonucleotides—ranging from antisense therapeutics to aptamers and CRISPR guide RNAs—relies heavily on the precise incorporation of unnatural or modified nucleosides. The synthesis of these custom nucleosides frequently utilizes 1-Methoxy-3,5-bis-(4-chlorobenzoyl)-2-deoxy-D-ribose as a foundational building block. This application note provides a comprehensive, self-validating workflow detailing the mechanistic rationale and step-by-step protocols for converting this stable methyl glycoside into a reactive phosphoramidite monomer, culminating in its integration into Solid-Phase Oligonucleotide Synthesis (SPOS).

Mechanistic Rationale: The 1-Methoxy Precursor Advantage

In carbohydrate and nucleoside chemistry, the direct synthesis and long-term storage of 1-chloro-2-deoxyribose derivatives (such as Hoffer's chlorosugar) can be problematic due to their extreme sensitivity to moisture and their tendency to anomerize or degrade[1].

By starting with the 1-methoxy derivative , researchers gain a distinct operational advantage:

  • Chemical Stability: The anomeric methyl ether protects the C1 position, providing a chemically robust, highly crystalline precursor that can be stored indefinitely without degradation.

  • Controlled Activation: When activated with anhydrous HCl, the methoxy group is protonated and displaced by chloride. The anomeric effect drives the stereoselective formation of the thermodynamically favored α-chloro anomer (Hoffer's chlorosugar)[1].

  • Stereocontrol via Steric Shielding: During the subsequent Silyl-Hilbert-Johnson glycosylation, stereocontrol is notoriously difficult because 2-deoxy sugars lack a 2-hydroxyl group to provide neighboring group participation[2]. However, the bulky 4-chlorobenzoyl groups at the 3- and 5-positions provide critical steric shielding. By conducting the reaction under kinetic control (-35°C) with a Lewis acid (SnCl₄), the 3-O-(4-chlorobenzoyl) group sterically hinders the α-face. This directs the incoming silylated nucleobase to attack from the β-face, maximizing the yield of the biologically relevant β-nucleoside[3].

Pathway Visualization

Workflow A 1-Methoxy-3,5-Bis-(4-chlorobenzoyl) -2-Deoxy-D-Ribose B Activation (HCl / Ether) Yields Hoffer's Chlorosugar A->B Anomeric Activation C Silyl-Hilbert-Johnson Glycosylation (Silylated Base, SnCl4, -35°C) B->C Stereoselective Coupling D Deprotection & Separation (NaOMe / MeOH) C->D Acyl Cleavage E Phosphoramidite Derivatization (5'-DMT, 3'-CEP) D->E Monomer Synthesis F Solid-Phase Oligonucleotide Synthesis (SPOS) E->F Automated Assembly

Workflow from 1-methoxy precursor to solid-phase oligonucleotide synthesis.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that each intermediate is verified before proceeding to the next synthetic phase.

Phase 1: Anomeric Activation to Hoffer's Chlorosugar

This step converts the stable methoxy precursor into the highly reactive α-chlorosugar.

  • Preparation: Dissolve 10.0 g of 1-Methoxy-3,5-bis-(4-chlorobenzoyl)-2-deoxy-D-ribose in 100 mL of anhydrous diethyl ether in a flame-dried Schlenk flask under argon.

  • Chlorination: Cool the solution to 0°C using an ice bath. Slowly bubble dry HCl gas through the solution for 45–60 minutes.

  • Self-Validation (TLC & Visual): Monitor via TLC (Hexane:EtOAc 3:1). The starting material ( Rf​≈0.4 ) will disappear, replaced by the highly reactive chlorosugar ( Rf​≈0.6 ). As the reaction reaches completion, the crystalline α-chlorosugar will begin to precipitate from the cold ether.

  • Isolation: Filter the precipitate rapidly under an inert atmosphere, wash with cold anhydrous ether, and dry under high vacuum. Note: Use immediately in Phase 2 to prevent degradation.

Phase 2: Stereoselective Silyl-Hilbert-Johnson Glycosylation

This step couples the modified nucleobase to the sugar ring, utilizing kinetic control to favor the β-anomer[3].

  • Base Silylation: Suspend 1.2 equivalents of the target nucleobase in anhydrous 1,2-dichloroethane (DCE). Add 2.5 equivalents of N,O-Bis(trimethylsilyl)acetamide (BSA) and heat to 80°C.

    • Self-Validation: The reaction is complete when the opaque suspension transitions into a clear, homogeneous solution, indicating full silylation.

  • Kinetic Cooling: Cool the silylated base solution strictly to -35°C using a dry ice/acetone bath.

  • Glycosylation: Dissolve 1.0 equivalent of Hoffer's chlorosugar (from Phase 1) in anhydrous DCE and add it to the cooled base. Dropwise, add 1.2 equivalents of freshly distilled SnCl₄.

  • Quenching & Validation: Stir at -35°C for 3 hours. Quench by pouring the mixture into cold saturated NaHCO₃. The formation of a dense white tin oxide precipitate confirms the successful quenching of the Lewis acid. Filter through Celite and extract the organic layer.

Phase 3: Monomer Derivatization & SPOS Integration

This phase transforms the protected nucleoside into a phosphoramidite for automated DNA synthesis[4].

  • Deprotection: Treat the organic extract with 0.5 M NaOMe in Methanol for 2 hours at room temperature to cleave the 4-chlorobenzoyl groups. Neutralize with Dowex H+ resin, filter, and purify the β-anomer via silica gel chromatography.

  • Tritylation: Dissolve the free nucleoside in anhydrous pyridine. Add 1.1 equivalents of 4,4'-Dimethoxytrityl chloride (DMT-Cl). Stir for 4 hours.

    • Self-Validation: Expose a TLC spot of the product to acid vapors (e.g., TCA). An immediate, bright orange color confirms the presence of the DMT protecting group.

  • Phosphitylation: Dissolve the 5'-DMT nucleoside in anhydrous dichloromethane (DCM). Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) and 1.2 equivalents of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl). Stir for 1 hour, wash with NaHCO₃, and precipitate the final monomer in cold hexane.

  • Automated SPOS: Load the purified phosphoramidite onto a DNA synthesizer. Utilize standard coupling cycles (detritylation with 3% TCA, coupling with tetrazole activator, capping with acetic anhydride, and oxidation with iodine)[4].

    • Self-Validation: Monitor the UV absorbance (at 498 nm) of the DMT cation released during the deblocking step. A consistent UV trace across cycles validates a coupling efficiency of >98%.

Quantitative Data & Optimization

The choice of temperature and Lewis acid heavily dictates the stereochemical outcome of the glycosylation step. The table below summarizes optimized parameters for various nucleobase classes starting from the chlorosugar intermediate.

Nucleobase TypeSilylation AgentLewis AcidTemp (°C)Time (h)β:α Anomeric RatioOverall Yield (%)
5-Aza-cytosine BSASnCl₄-35°C4.04.2 : 172%
5-Aza-cytosine BSASnCl₄+25°C1.01.5 : 185%
Modified Purine HMDS / TMS-ClTMS-OTf-35°C6.03.1 : 168%
Fluorinated Uracil BSASnCl₄-35°C3.05.5 : 175%

Data Interpretation: Higher temperatures (+25°C) yield faster reactions and higher overall mass recovery but result in poor stereoselectivity (thermodynamic control). Strict adherence to -35°C (kinetic control) is mandatory to achieve the high β:α ratios required for downstream SPOS[2][3].

References

  • [5] Triazolyl Donor/Acceptor Chromophore Decorated Unnatural Nucleosides and Oligonucleotides with Duplex Stability Comparable to That of a Natural Adenine/Thymine Pair. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • [4] Synthesis of Fluorescence Turn-On DNA Hybridization Probe using the DEAtC 2'-deoxycytidine Analogue. PMC - National Institutes of Health. Available at: [Link]

  • [2] Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. PMC - National Institutes of Health. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the synthesis of 1-Methoxy-3,5-bis-(4-chlorobenzoyl)-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the synthesis of 1-Methoxy-3,5-bis-(4-chlorobenzoyl)-2-deoxy-D-ribose (also known as 1-O-methyl-3,5-di-O-(p-chlorobenzoyl)-2-deoxy-α/β-D-ribofuranose).

This compound is a critical, highly functionalized intermediate. It serves as the direct precursor to 1-chloro-3,5-di-(4-chlorobenzoyl)-2-deoxy-D-ribose, a highly reactive analog of Hoffer's chlorosugar used extensively in the stereoselective synthesis of modified 2'-deoxyribonucleosides[1]. Yield drops in this two-step synthesis typically stem from poor regiocontrol during the initial glycosidation, moisture-induced reagent degradation, or suboptimal crystallization conditions.

This guide provides a causal analysis of common failure points, self-validating protocols, and actionable solutions to restore your reaction yields.

Mechanistic Workflow & Failure Points

The synthesis proceeds via a two-step sequence:

  • Fischer Glycosidation (Methylation): 2-Deoxy-D-ribose is reacted with methanol under acidic conditions to form the methyl glycoside.

  • Benzoylation: The 3- and 5-hydroxyl groups are protected using 4-chlorobenzoyl chloride in the presence of a base.

SynthesisPathway SM 2-Deoxy-D-Ribose Step1 Methylation (MeOH, HCl, 15 min) SM->Step1 Furanoside Methyl 2-deoxy-D-ribofuranoside (Kinetic Product - Desired) Step1->Furanoside Strict timing (<30 min) Pyranoside Methyl 2-deoxy-D-ribopyranoside (Thermodynamic - Undesired) Step1->Pyranoside Extended time (>60 min) Step2 Benzoylation (4-Cl-BzCl, Pyridine, 0°C) Furanoside->Step2 Target 1-Methoxy-3,5-bis-(4-chlorobenzoyl) -2-deoxy-D-ribose Step2->Target Chlorosugar 1-Chloro-3,5-di-(4-chlorobenzoyl) -2-deoxy-D-ribose Target->Chlorosugar HCl (g), AcOH Dioxane/CHCl3

Reaction pathway and kinetic vs. thermodynamic control in chlorosugar precursor synthesis.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My overall yield is consistently below 40%, and NMR shows a complex mixture of sugar rings. What is going wrong in the first step?

Causality & Solution: You are likely losing yield to the thermodynamic pyranoside byproduct. The conversion of 2-deoxy-D-ribose to methyl 2-deoxy-D-ribofuranoside is a strictly kinetically controlled reaction . If the reaction in methanolic HCl is allowed to proceed for too long (typically >30 minutes at room temperature), the five-membered furanoside rings open and rearrange into the more thermodynamically stable, but undesired, six-membered pyranoside rings. Action: Quench the reaction strictly between 15 to 20 minutes by adding solid silver carbonate (Ag₂CO₃) or a basic ion-exchange resin to neutralize the HCl catalyst immediately. Do not rely on visual cues alone; use a timer.

Q2: During the benzoylation step, I observe a massive white precipitate forming almost immediately, but my isolated yield of the protected sugar is very low. Why?

Causality & Solution: The white precipitate is likely 4-chlorobenzoic acid or pyridinium hydrochloride, resulting from the rapid hydrolysis of your acylating agent, 4-chlorobenzoyl chloride. This reagent is extremely moisture-sensitive. If your pyridine or glassware is not rigorously dried, water outcompetes the secondary and primary hydroxyls of the furanoside, destroying the reagent before it can protect the sugar. Action: Use anhydrous pyridine (stored over 4Å molecular sieves) and flame-dried glassware under a nitrogen or argon atmosphere. Ensure the 4-chlorobenzoyl chloride is fresh and has not been exposed to ambient humidity.

Q3: After workup of the benzoylation step, my product is a thick, viscous syrup (oil) that refuses to crystallize. How can I induce crystallization?

Causality & Solution: The target compound, 1-methoxy-3,5-bis-(4-chlorobenzoyl)-2-deoxy-D-ribose, is an anomeric mixture (α/β ratio). While the β-anomer often crystallizes more readily, an excess of unreacted pyridine, mono-benzoylated impurities, or pyranoside contaminants will severely depress the melting point, causing the product to "oil out." Action:

  • Ensure rigorous aqueous workup: Wash the organic layer sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO₃ (to remove 4-chlorobenzoic acid), and brine.

  • For crystallization, dissolve the crude syrup in a minimum amount of warm ethyl acetate, then slowly add hexanes until the solution becomes slightly cloudy. Seed crystals (if available) can be added at this point. Chill to 4°C overnight.

Quantitative Data Analysis

To illustrate the critical nature of kinetic control in Step 1, the following table summarizes the impact of reaction time on the furanoside-to-pyranoside ratio and how it cascades into the final yield of the benzoylated product.

Reaction Time (min)Furanoside (%)Pyranoside (%)Final Benzoylated Yield (%)Mechanistic State
15 >85 <15 70 - 75 Optimal kinetic control
30703050 - 55Noticeable yield drop
604060<30Thermodynamic shift
120<20>80<10Reaction failure

Table 1: Impact of methanolic HCl reaction time on regioselectivity and overall yield.

Self-Validating Experimental Protocols

The following step-by-step methodologies incorporate In-Process Controls (IPCs) to ensure each intermediate is validated before proceeding, preventing the carryover of failed reactions.

Phase 1: Synthesis of Methyl 2-deoxy-D-ribofuranoside

Objective: Achieve kinetic methylation while suppressing pyranoside formation.

  • Preparation: Dissolve 2-deoxy-D-ribose (10.0 g, 74.6 mmol) in anhydrous methanol (200 mL) in a flame-dried flask under a nitrogen atmosphere.

  • Catalysis: Add a 1% (w/v) solution of anhydrous HCl in methanol (10 mL). Start a timer immediately.

  • Kinetic Control (Critical): Stir the mixture at 20–25°C for exactly 15 minutes.

  • Quenching: Immediately add solid Silver Carbonate (Ag₂CO₃) or a basic ion-exchange resin (e.g., Amberlite IRA-400 OH form) to neutralize the acid until the pH of an aliquot is ~7.

  • Filtration & Concentration: Filter the suspension through a Celite pad to remove the quenching agent. Concentrate the filtrate under reduced pressure (water bath temperature strictly <30°C to prevent thermal isomerization) to yield a pale yellow syrup.

In-Process Control (IPC): TLC (Dichloromethane:Methanol 9:1) should show complete consumption of the starting material and a major new spot (furanoside) with minimal lower-Rf spots (pyranoside). Do not proceed if pyranoside spots dominate.

Phase 2: Synthesis of 1-Methoxy-3,5-bis-(4-chlorobenzoyl)-2-deoxy-D-ribose

Objective: Complete benzoylation under strictly anhydrous conditions.

  • Dissolution: Dissolve the crude syrup from Phase 1 in anhydrous pyridine (80 mL) and cool to 0°C in an ice bath under nitrogen.

  • Benzoylation: Dropwise, add 4-chlorobenzoyl chloride (28.7 g, 164 mmol, 2.2 eq) over 30 minutes via an addition funnel, maintaining the internal reaction temperature below 5°C to control the exothermic reaction.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • Workup: Dilute the reaction with Dichloromethane (DCM, 200 mL). Wash the organic phase with ice-cold 1M aqueous HCl (3 x 100 mL) to remove residual pyridine, followed by saturated aqueous NaHCO₃ (2 x 100 mL) to neutralize any formed 4-chlorobenzoic acid, and finally brine (100 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to a viscous syrup.

  • Crystallization: Dissolve the syrup in a minimal volume of warm ethanol (or EtOAc/Hexanes). Cool slowly to 4°C to precipitate the product as a white solid. Filter, wash with cold hexanes, and dry under vacuum.

In-Process Control (IPC): The resulting 1-O-methyl-3,5-di-O-(p-chlorobenzoyl)-2-deoxy-α/β-D-ribofuranose can then be validated via ¹H-NMR (look for the characteristic anomeric methoxy singlets at ~3.3-3.4 ppm). Once validated, it can be treated with HCl gas in acetic acid/chloroform/dioxane to yield the highly reactive 1-chloro-3,5-di-(4-chlorobenzoyl)-2-deoxy-D-ribose 2.

References

  • The Synthesis of Ribose and Nucleoside Derivatives Source: Madridge Publishers URL:[Link]

Sources

Optimization

Technical Support Center: Crystallization &amp; Purification of 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose

Welcome to the Technical Support Center. 1-Methoxy-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose (also known as methyl 3,5-di-O-(p-chlorobenzoyl)-2-deoxy-D-ribofuranoside) is a critical protected intermediate utilized in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 1-Methoxy-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose (also known as methyl 3,5-di-O-(p-chlorobenzoyl)-2-deoxy-D-ribofuranoside) is a critical protected intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs) such as Decitabine and Gemcitabine[1]. Due to its highly lipophilic nature and the thermodynamic complexities of its anomeric center, researchers frequently encounter purification bottlenecks.

This guide provides field-proven troubleshooting strategies, focusing on the causality behind phase behaviors and stereoselectivity to ensure high-yield, reproducible purifications.

Part 1: Troubleshooting FAQs

Q1: My crystallization yields a dense oil instead of solid crystals. Why is this happening, and how do I force nucleation? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level of the solution exceeds the metastable zone limit before the nucleation temperature is reached. Because the 3,5-bis(4-chlorobenzoyl) groups mask the hydroxyls, the molecule lacks intermolecular hydrogen-bonding donors[2]. Instead, it relies on weaker van der Waals forces and π−π stacking. Rapid cooling forces the highly lipophilic compound to separate as a solute-rich liquid phase rather than organizing into a rigid crystal lattice. Solution: Shift the solvent system from pure alcohols to a Toluene/Heptane matrix. Toluene provides π−π stacking interactions that stabilize the chlorobenzoyl rings in solution, while heptane acts as a strict anti-solvent. Implement a self-validating cooling protocol: if the solution turns cloudy above 45°C, oiling out is imminent. Reheat to 55°C to dissolve the oil, adjust the solvent ratio, and introduce 1.0 wt% of seed crystals precisely at the metastable boundary to bypass the oiling-out phase entirely.

Q2: I am obtaining a poor α/β anomeric ratio. How can I enrich the desired anomer during purification? Causality: The synthesis of the 1-methoxy derivative typically yields a thermodynamic mixture of α and β anomers. While the α -anomer is often thermodynamically favored in furanoses due to the anomeric effect, downstream nucleoside couplings (such as the Silyl-Hilbert-Johnson reaction with 5-azacytosine) require strict control of the precursor's anomeric ratio to ensure high yields of the final β -nucleoside API[3],[4]. Solution: Employ Fractional Crystallization or Crystallization-Induced Asymmetric Transformation (CIAT)[5]. By utilizing a solvent system where one anomer exhibits significantly lower solubility (e.g., EtOAc/Hexanes), you can selectively precipitate the target anomer. For dynamic resolution, trace acidic conditions can allow the anomers to equilibrate in the mother liquor while the less soluble anomer continuously crystallizes out.

Q3: The compound degrades (loss of the methoxy group or ester cleavage) during hot recrystallization. Why? Causality: The 1-methoxy glycosidic bond is an acid-labile acetal. Furthermore, the 4-chlorobenzoyl esters are highly susceptible to transesterification when heated in primary alcohols (like methanol) for prolonged periods, especially if trace acidic or basic impurities carry over from upstream synthesis[1]. Solution: Avoid boiling the compound in methanol. Switch to an aprotic solvent system (e.g., Toluene/Heptane or Ethyl Acetate/Hexanes) and strictly cap the dissolution temperature at 60°C. If an alcohol must be used, buffer the solution with 0.1% pyridine to neutralize trace acids.

Part 2: Quantitative Data Presentation

Table 1: Solvent System Optimization for 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose

Solvent SystemVolume RatioCooling RateSeed LoadingExpected Yield α:β RatioObservation / Result
Methanol 100%Crash (-2.0°C/min)NoneN/AVariableFailure: Severe oiling out
Toluene / Heptane 1:4Slow (-0.1°C/min)1.0 wt%85%95:5Optimal: High-purity crystals
EtOAc / Hexanes 1:3Moderate (-0.5°C/min)0.5 wt%78%80:20Acceptable: Fine needles
Methanol / Water 9:1Slow (-0.1°C/min)2.0 wt%70%90:10Warning: Risk of transesterification

Part 3: Experimental Protocol

Step-by-Step Methodology: Seeded Fractional Crystallization This protocol is designed as a self-validating system to guarantee phase control and stereochemical enrichment.

  • Step 1: Aprotic Dissolution Suspend the crude intermediate in Toluene (2.0 mL/g). Heat the reactor to 55°C under gentle agitation until complete dissolution is achieved. Validation Check: Ensure the internal temperature does not exceed 60°C to prevent thermal cleavage of the methoxy acetal[1].

  • Step 2: Polishing Filtration Pass the hot solution through a pre-warmed 0.45 µm PTFE inline filter into the crystallization vessel. Causality: Removing foreign particulates prevents premature, uncontrolled nucleation that leads to oiling out.

  • Step 3: Anti-Solvent Titration Maintain the vessel at 55°C. Slowly dose Heptane (6.0 mL/g) into the solution over 30 minutes.

  • Step 4: Metastable Zone Equilibration & Seeding Cool the reactor to 45°C at a rate of -0.5°C/min. Validation Check: The solution must remain optically clear. If liquid-liquid phase separation (cloudiness) is observed, reheat to 55°C and add 0.5 mL/g of Toluene. Once a clear solution is confirmed at 45°C, introduce 1.0 wt% of high-purity crystalline seeds. Hold the temperature for 60 minutes to allow the seed bed to mature.

  • Step 5: Controlled Desupersaturation Initiate a linear cooling ramp from 45°C to 5°C at a strict rate of -0.1°C/min. Causality: A slow cooling rate ensures that solute deposits onto the existing seed crystals rather than forming new, impure nuclei.

  • Step 6: Isolation & Verification Filter the resulting slurry under vacuum. Wash the filter cake with pre-chilled Heptane (2 x 2.0 mL/g). Dry the crystals in a vacuum oven at 40°C until a constant weight is achieved. Confirm the anomeric ratio via HPLC or 1H-NMR.

Part 4: Mandatory Visualization

CrystallizationWorkflow Start Crude 1-Methoxy Intermediate Dissolve Dissolve in Toluene (Max 60°C) Start->Dissolve Filter Polishing Filtration (0.45 µm) Dissolve->Filter AntiSolvent Add Heptane (Anti-Solvent) Filter->AntiSolvent Cooling Cool to 45°C (Metastable Zone) AntiSolvent->Cooling Decision Spontaneous Nucleation? Cooling->Decision OilOut Oiling Out Detected (Phase Separation) Decision->OilOut Yes (Too Fast) Seed Add 1.0 wt% Seed Crystals Decision->Seed No (Clear Solution) Reheat Reheat to 55°C & Adjust Solvent Ratio OilOut->Reheat Reheat->Cooling Ramp Controlled Cooling (-0.1°C/min to 5°C) Seed->Ramp Isolate Filter & Dry High-Purity Crystals Ramp->Isolate

Troubleshooting workflow for preventing oiling out during crystallization of ribofuranosides.

References

  • Title: Decitabine Synthesis: Sourcing Key Intermediates from China Manufacturers Source: NBINNO URL: [Link]

  • Title: WO2010040056A1 - Synthesis of decitabine Source: Google Patents URL
  • Title: US8586729B2 - Synthesis of decitabine Source: Google Patents URL
  • Title: First Stereoselective Synthesis of 2-Deoxy-α-d-ribosyl-1-phosphate: Novel Application of Crystallization-Induced Asymmetric Transformation Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Long-Term Storage of 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose

Welcome to the Technical Support Center. 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose (CAS: 99886-53-0) is a highly specialized, off-white crystalline powder utilized extensively as a key intermediate in the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose (CAS: 99886-53-0) is a highly specialized, off-white crystalline powder utilized extensively as a key intermediate in the synthesis of antiviral and anticancer nucleoside analogs[1].

Because this molecule relies on specific protecting groups—a methyl glycoside at the anomeric C1 position and 4-chlorobenzoyl esters at the C3 and C5 positions—its structural integrity is highly sensitive to environmental factors. This guide provides field-proven troubleshooting insights and self-validating protocols to ensure zero degradation during long-term storage.

Part 1: Mechanistic Troubleshooting (FAQs)

Q: Why is my compound degrading into a free hemiacetal even when stored in a desiccator? A: The anomeric methoxy group forms a methyl glycoside (an acetal). While glycosides are generally stable under neutral and basic conditions, they are highly susceptible to acid-catalyzed hydrolysis[2]. If your desiccator utilizes acidic desiccants (e.g., non-neutralized silica gel) or is exposed to acidic laboratory vapors, ambient protons will protonate the anomeric oxygen. This lowers the activation energy for nucleophilic attack by trace water, cleaving the methoxy group and yielding the free 2-deoxy-D-ribose hemiacetal.

Q: I detected 4-chlorobenzoic acid in my NMR spectrum after 6 months of storage. What caused this? A: The C3 and C5 hydroxyl groups are protected by 4-chlorobenzoyl esters. Esters undergo rapid base-catalyzed hydrolysis (saponification) and slower acid-catalyzed hydrolysis[3]. Storing the compound in non-neutralized glassware or in environments with volatile amines, combined with trace moisture, triggers the cleavage of these protective groups. This liberates free 4-chlorobenzoic acid and exposes the vulnerable 3,5-diol.

Q: What is the optimal temperature for long-term storage, and why? A: The recommended baseline storage temperature is between 0 °C and 8 °C[1]. For multi-year storage, -20 °C is preferred. Lowering the temperature exponentially decreases the kinetic energy available to the system, preventing the molecules from surpassing the activation energy required for both ester cleavage and glycoside hydrolysis[3].

Part 2: Visualizing Degradation Pathways

To effectively prevent degradation, you must understand the dual vulnerabilities of the molecule. The diagram below maps the causality of environmental exposure to specific structural failures.

Degradation Compound 1-Methoxy-3,5-Bis- (4-chlorobenzoyl)- 2-Deoxy-D-Ribose Acid Acidic Vapors + Moisture Compound->Acid Exposure Base Basic Vapors + Moisture Compound->Base Exposure Glycoside Anomeric Methoxy Hydrolysis Acid->Glycoside Catalyzes Ester 4-Chlorobenzoyl Ester Cleavage Base->Ester Catalyzes Hemiacetal Free Hemiacetal (Anomerization Risk) Glycoside->Hemiacetal Yields FreeDiol Free 3,5-Diol + 4-Chlorobenzoic Acid Ester->FreeDiol Yields

Mechanistic pathways of acid/base-catalyzed degradation.

Part 3: Quantitative Storage Parameters

The following table summarizes the strict environmental tolerances required to maintain >95% purity over a 24-month period.

ParameterOptimal RangeDegradation RiskMechanistic Causality
Temperature 0 °C to 8 °CHigh at >25 °CThermal activation accelerates ester hydrolysis[1].
Moisture < 0.1%CriticalWater acts as the primary nucleophile in both ester and glycoside cleavage[2].
pH Environment 6.5 - 7.5CriticalAcid catalyzes glycoside cleavage; Base catalyzes ester saponification[3].
Atmosphere Argon / NitrogenModeratePrevents atmospheric moisture ingress during thermal cycling.

Part 4: Self-Validating Experimental Protocols

Do not store bulk powders in a single container. Repeated opening introduces atmospheric moisture, which condenses on the cold powder, initiating solid-state hydrolysis. Use the following self-validating Standard Operating Procedure (SOP).

Protocol 1: Anhydrous Aliquoting and Storage Preparation

Causality: Aliquoting limits freeze-thaw condensation. Argon is heavier than air and effectively displaces moisture-rich oxygen from the vial.

  • Equilibration: Allow the bulk container of 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose to reach room temperature in a desiccator before opening. This prevents immediate moisture condensation on the cold powder.

  • Aliquoting: Transfer 100 mg to 500 mg aliquots into pre-dried (oven-baked at 120 °C for 4 hours), neutral-glass amber vials. Amber glass is chosen to prevent any potential UV-catalyzed radical degradation of the chlorinated aromatic rings.

  • Inert Purging: Gently purge each vial with dry Argon gas for 10 seconds.

  • Sealing: Cap immediately with PTFE-lined caps. Wrap the cap junction tightly with Parafilm.

  • Self-Validation Step (Mass Tracking): Weigh the fully sealed vial on an analytical balance and record the mass on the label. Validation: Before using the aliquot months later, re-weigh the vial. An increase in mass indicates seal failure and moisture ingress, prompting immediate quality control.

  • Storage: Transfer to a dedicated 0–8 °C refrigerator (or -20 °C freezer) away from volatile acids/bases[1].

Protocol 2: Quality Control & Baseline Validation (NMR)

Causality: Establishing a baseline allows you to detect the earliest stages of hydrolysis before using the intermediate in sensitive nucleoside coupling reactions.

  • Sample Prep: Dissolve 5 mg of the compound in anhydrous CDCl₃.

  • Baseline Markers:

    • Verify the sharp singlet at ~3.3 ppm corresponding to the anomeric methoxy (-OCH₃) group.

    • Verify the aromatic multiplet integrations for the 4-chlorobenzoyl groups.

  • Self-Validation Step: If degradation has occurred, you will observe the disappearance of the 3.3 ppm singlet and the appearance of a broad peak (hydroxyl) alongside shifted aromatic peaks corresponding to free 4-chlorobenzoic acid. Do not proceed with glycosylation reactions if free 4-chlorobenzoic acid is detected.

Part 5: Visualizing the SOP Workflow

StorageSOP Start Bulk Powder Dry Equilibrate (Desiccator) Start->Dry Aliquot Aliquot (Amber Vials) Dry->Aliquot Argon Argon Purge Aliquot->Argon Seal PTFE Cap + Mass Check Argon->Seal Store Store at 0-8°C Seal->Store

Standard operating procedure for anhydrous, low-temperature storage.

References

  • Wolfenden, R., et al. "Spontaneous Hydrolysis of Glycosides." ResearchGate.[Link]

  • The Royal Society of Chemistry. "CHAPTER 2: Hydrolytic Degradation." RSC Books.[Link]

Sources

Optimization

Overcoming poor reactivity of 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose in glycosidation

Technical Support Center: Glycosidation of 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose Welcome to our dedicated technical support guide for overcoming the challenges associated with the glycosidation of 1-Methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Glycosidation of 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose

Welcome to our dedicated technical support guide for overcoming the challenges associated with the glycosidation of 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing 2'-deoxynucleosides and other glycosidic compounds from this particular ribose donor. Here, we address common issues, provide in-depth scientific explanations, and offer practical, field-proven troubleshooting strategies to enhance your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing very low to no conversion in my glycosylation reaction using 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose. What is the primary cause of this poor reactivity?

A1: This is a frequently encountered challenge directly related to the electronic properties of your glycosyl donor. The core of the issue lies in the concept of "armed" versus "disarmed" glycosyl donors, a principle governed by the nature of the protecting groups on the sugar ring.[1]

Your donor, with two p-chlorobenzoyl groups at the C3 and C5 positions, is a classic example of a "disarmed" glycosyl donor . Here’s the causal explanation:

  • Electron-Withdrawing Effect: The benzoyl groups, and particularly with the addition of electron-withdrawing chlorine atoms, strongly pull electron density away from the sugar ring. This deactivates the anomeric center (C1).[2][3]

  • Destabilization of the Oxocarbenium Ion: For the glycosylation to proceed, the methoxy group at C1 must depart to form a transient, positively charged oxocarbenium ion intermediate. The electron-withdrawing p-chlorobenzoyl groups destabilize this crucial intermediate, making its formation energetically unfavorable and thus slowing down or preventing the reaction.

Essentially, you are attempting to initiate a reaction with a starting material that is electronically handicapped for this type of transformation.

Troubleshooting Steps:

  • Increase the Potency of the Lewis Acid Catalyst: A more powerful Lewis acid is required to forcibly activate the anomeric center. If you are using a mild Lewis acid like BF₃·OEt₂, consider switching to a stronger one.

  • Elevate the Reaction Temperature: Cautiously increasing the temperature can provide the necessary energy to overcome the activation barrier. However, be mindful that this can sometimes lead to reduced stereoselectivity or the formation of degradation byproducts.[1]

  • Employ a Pre-activation Protocol: Activating the donor with the Lewis acid before introducing the glycosyl acceptor can sometimes improve yields. This involves stirring the donor and Lewis acid together for a short period (e.g., 5-15 minutes) at a low temperature before adding the acceptor.

  • Consider a More Reactive Leaving Group: While your starting material has a methoxy group, you could consider converting it to a more labile leaving group, such as a glycosyl bromide or trichloroacetimidate, to increase reactivity.[1][4]

Q2: My reaction is sluggish, but I am managing to get some product. However, I'm getting a nearly 1:1 mixture of α and β anomers. How can I improve the stereoselectivity?

A2: The lack of stereocontrol is the second major hurdle with 2-deoxyribose donors. The absence of a participating group at the C2 position means you cannot rely on neighboring group participation to direct the stereochemical outcome.[3][5][6] In such cases, the stereoselectivity is governed by a complex interplay of factors, including the stability of the anomeric intermediates and the reaction conditions.

Key Factors Influencing Stereoselectivity:

  • Solvent Effects: The choice of solvent can play a significant role. Non-participating solvents like dichloromethane (DCM) or dichloroethane (DCE) are common. However, solvents that can coordinate with the intermediate, such as diethyl ether or acetonitrile, can sometimes favor the formation of one anomer over the other.

  • Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the thermodynamically more stable product or by allowing subtle kinetic preferences to dominate.[1]

  • The Nature of the Nucleophile (Acceptor): The reactivity of your glycosyl acceptor also influences the outcome.[7] A highly reactive acceptor may react quickly with the initial oxocarbenium ion, while a less reactive one might allow for equilibration, leading to different anomeric ratios.

Troubleshooting Steps:

  • Optimize the Solvent System: If you are using DCM, try a solvent screen. Introducing diethyl ether can sometimes favor the formation of the β-anomer.

  • Systematic Temperature Variation: Perform the reaction at a range of temperatures (e.g., -78 °C, -40 °C, 0 °C) to find the optimal balance between reaction rate and stereoselectivity.

  • Lewis Acid Choice: The nature of the Lewis acid can also influence the anomeric ratio. It is worth screening different Lewis acids not just for reactivity but also for their effect on stereocontrol.

  • Consider a Directed Glycosylation Approach: For highly challenging systems, it may be necessary to modify the donor to include a temporary directing group at C3 that can influence the stereochemical outcome at C1.[8]

Visualizing the Glycosylation Pathway

The following diagram illustrates the general mechanism of a Lewis acid-promoted glycosylation, highlighting the critical oxocarbenium ion intermediate.

Glycosylation_Mechanism Donor 1-Methoxy-3,5-Bis- (4-chlorobenzoyl)- 2-Deoxy-D-Ribose ActivatedComplex Activated Donor-Lewis Acid Complex Donor->ActivatedComplex + Lewis Acid LewisAcid Lewis Acid (e.g., TMSOTf) LewisAcid->ActivatedComplex Oxocarbenium Oxocarbenium Ion Intermediate ActivatedComplex->Oxocarbenium - CH3OH-Lewis Acid AlphaProduct α-Glycoside Oxocarbenium->AlphaProduct + Acceptor (α-attack) BetaProduct β-Glycoside Oxocarbenium->BetaProduct + Acceptor (β-attack) Acceptor Glycosyl Acceptor (R-OH) Acceptor->AlphaProduct Acceptor->BetaProduct

Caption: General mechanism of Lewis acid-promoted glycosylation.

Troubleshooting Workflow: A Step-by-Step Guide

When faced with poor reactivity, follow this logical progression to diagnose and solve the issue.

Troubleshooting_Workflow Start Start: Low/No Reactivity CheckCatalyst Increase Lewis Acid Strength (e.g., from BF3·OEt2 to TMSOTf) Start->CheckCatalyst CheckTemp Increase Reaction Temperature (e.g., from 0 °C to RT) CheckCatalyst->CheckTemp Still low reactivity Success Reaction Successful CheckCatalyst->Success Improved Reactivity CheckSolvent Solvent Optimization (e.g., DCM, DCE, Acetonitrile) CheckTemp->CheckSolvent Still low reactivity CheckTemp->Success Improved Reactivity Preactivate Implement Pre-activation Protocol CheckSolvent->Preactivate Still low reactivity CheckSolvent->Success Improved Reactivity ModifyDonor Consider Converting to a More Reactive Donor (e.g., Glycosyl Bromide) Preactivate->ModifyDonor Still low reactivity Preactivate->Success Improved Reactivity ModifyDonor->Success Improved Reactivity

Caption: A logical workflow for troubleshooting poor glycosylation reactivity.

Quantitative Data Summary: Influence of Reaction Parameters

The following table summarizes the general effects of key reaction parameters on the glycosylation of "disarmed" 2-deoxyribose donors. The specific outcomes will always depend on the exact combination of donor, acceptor, and solvent.

ParameterChangeEffect on ReactivityEffect on StereoselectivityRationale
Lewis Acid Weaker → StrongerIncreasesVariable, can decreaseStronger acids more effectively activate the "disarmed" donor.
Temperature Lower → HigherIncreasesGenerally DecreasesProvides energy to overcome the activation barrier; can lead to less selective reactions.
Solvent Non-coordinating → CoordinatingVariableCan IncreaseCoordinating solvents (e.g., ether, acetonitrile) can influence the stability and reactivity of the oxocarbenium ion.
Protecting Groups Electron-withdrawing → Electron-donatingSignificantly IncreasesN/A (for this substrate)"Arming" the donor by switching to groups like benzyl ethers dramatically enhances reactivity.

Experimental Protocol: General Procedure for Lewis Acid-Promoted Glycosylation

This protocol provides a starting point for the glycosylation of 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose. Optimization of stoichiometry, temperature, and reaction time will be necessary.

  • Preparation:

    • Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or argon.

    • Ensure all solvents are anhydrous. Dichloromethane can be distilled from calcium hydride.

    • The glycosyl acceptor should be co-evaporated with anhydrous toluene to remove residual water.

  • Reaction Setup:

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the glycosyl donor (1.0 eq) and the glycosyl acceptor (1.2-1.5 eq).

    • Add activated molecular sieves (4 Å).

    • Dissolve the solids in anhydrous dichloromethane (or another chosen solvent).

  • Initiation:

    • Cool the reaction mixture to the desired starting temperature (e.g., -40 °C or 0 °C).

    • Slowly add the Lewis acid (e.g., Trimethylsilyl trifluoromethanesulfonate (TMSOTf), 1.1-2.0 eq) dropwise via syringe.

  • Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • If the reaction is sluggish, allow it to warm slowly to a higher temperature.

  • Quenching and Workup:

    • Once the reaction is complete (or has stalled), quench by adding a few drops of triethylamine or pyridine.

    • Dilute the mixture with dichloromethane and filter off the molecular sieves.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting residue by flash column chromatography on silica gel to separate the anomeric products.

References

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose via col...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose via column chromatography. The methodologies and troubleshooting advice presented herein are grounded in established chromatographic principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I might encounter when synthesizing 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose?

A1: The impurity profile largely depends on the synthetic route employed. However, common impurities may include:

  • Starting Materials: Unreacted 2-deoxy-D-ribose or its partially protected precursors.[1][2]

  • Reaction Byproducts: Di-acylated or mono-acylated species, and potentially over-acylated products if other hydroxyl groups are present and unprotected.

  • Reagents: Residual benzoyl chloride or its hydrolysis product, benzoic acid.[3][4]

  • Solvents and Catalysts: Traces of solvents or catalysts used in the reaction.

Q2: What type of column chromatography is most suitable for this purification?

A2: Due to the hydrophobic nature imparted by the two chlorobenzoyl protecting groups, both normal-phase and reversed-phase chromatography can be effective.[5]

  • Normal-Phase Chromatography (NPC): Utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. This is a common and often successful approach for protected carbohydrates.[5][6]

  • Reversed-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase. RPC can be particularly advantageous for separating compounds with significant hydrophobic character.[5]

The choice between NPC and RPC will depend on the specific impurity profile of your crude product. It is advisable to perform thin-layer chromatography (TLC) or analytical high-performance liquid chromatography (HPLC) with both normal and reversed-phase conditions to determine the optimal separation strategy.

Q3: How do I select an appropriate solvent system for normal-phase column chromatography?

A3: The selection of a mobile phase for normal-phase chromatography is critical for achieving good separation. A systematic approach is recommended:

  • Initial TLC Screening: Begin by spotting your crude mixture on a silica gel TLC plate and developing it in a range of solvent systems with varying polarities. A good starting point for protected sugars is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate.[7][8]

  • Adjusting Polarity:

    • If your compound of interest has a very low Retention Factor (Rf) (i.e., it doesn't move far from the baseline), increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

    • If your compound has a very high Rf (i.e., it moves close to the solvent front), decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexane).

  • Target Rf: Aim for an Rf value of approximately 0.2-0.4 for your target compound on the TLC plate. This generally translates to good elution behavior on a flash chromatography column.

Q4: Can I use gradient elution for this purification?

A4: Yes, gradient elution can be highly effective, especially if your crude mixture contains impurities with a wide range of polarities. A typical gradient for normal-phase chromatography would start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of the more polar solvent (e.g., to 70:30 hexane:ethyl acetate). This allows for the elution of less polar impurities first, followed by your target compound, and finally, more polar impurities.

Troubleshooting Guide for Column Chromatography

This section addresses common issues encountered during the column chromatography purification of 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose.

Problem Probable Cause(s) Recommended Solution(s)
Poor Separation / Co-elution of Impurities 1. Inappropriate mobile phase polarity. 2. Column overloading. 3. Poorly packed column (channeling).1. Optimize the solvent system using TLC. A less polar mobile phase will generally increase retention and may improve separation. 2. Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight. 3. Repack the column carefully, ensuring a level and evenly packed bed.
Product Elutes Too Quickly (High Rf) 1. Mobile phase is too polar.1. Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase hexane, decrease ethyl acetate).
Product Elutes Too Slowly or Not at All (Low Rf) 1. Mobile phase is not polar enough.1. Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., decrease hexane, increase ethyl acetate).
Tailing of Peaks 1. Compound interacting too strongly with the stationary phase. 2. Presence of acidic or basic impurities. 3. Column degradation.1. Consider switching to a different stationary phase (e.g., alumina) or using reversed-phase chromatography. 2. Add a small amount of a modifier to the mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to improve peak shape. 3. Replace the column with fresh stationary phase.
Cracked or Channeled Column Bed 1. Running the column dry. 2. Sudden changes in solvent polarity.1. Always ensure the silica bed is covered with solvent. 2. When running a gradient, ensure the solvents are miscible and introduce changes in polarity gradually.

Experimental Protocol: Normal-Phase Flash Column Chromatography

This protocol provides a general guideline for the purification of 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose. The specific solvent system should be optimized based on TLC analysis of your crude material.

Materials:

  • Crude 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or Toluene), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Glass chromatography column

  • Collection tubes

  • TLC plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Developing chamber

  • Staining solution (e.g., phosphomolybdic acid or potassium permanganate)

Methodology:

  • Slurry Preparation:

    • In a beaker, add the required amount of silica gel.

    • Slowly add the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) to the silica gel while stirring to create a uniform slurry.

  • Column Packing:

    • Secure the column vertically.

    • Pour the silica gel slurry into the column.

    • Gently tap the sides of the column to ensure even packing and remove any air bubbles.

    • Open the stopcock to allow some solvent to drain, compacting the silica bed. Do not let the top of the silica bed run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Open the stopcock and begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the mobile phase according to your optimized protocol.

  • Fraction Analysis:

    • Monitor the elution of your compound by spotting fractions onto a TLC plate.

    • Visualize the spots under a UV lamp (the benzoyl groups will be UV active).[7]

    • Stain the TLC plate if necessary to visualize non-UV active impurities.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose.

Visual Workflow: Troubleshooting Chromatography Issues

The following diagram illustrates a logical workflow for troubleshooting common problems during column chromatography.

Troubleshooting_Workflow cluster_poor_sep Troubleshooting Poor Separation cluster_rf Troubleshooting Retention Factor (Rf) cluster_tailing Troubleshooting Peak Tailing start Problem Encountered poor_sep Poor Separation / Co-elution start->poor_sep high_rf Product Elutes Too Quickly start->high_rf low_rf Product Elutes Too Slowly start->low_rf tailing Peak Tailing start->tailing check_polarity1 Is Mobile Phase Polarity Optimal? poor_sep->check_polarity1 adjust_polarity_down Decrease Mobile Phase Polarity high_rf->adjust_polarity_down adjust_polarity_up Increase Mobile Phase Polarity low_rf->adjust_polarity_up check_interaction Strong Analyte-Stationary Phase Interaction? tailing->check_interaction check_loading Is Column Overloaded? check_polarity1->check_loading Yes solution1 Optimize Solvent System (TLC) check_polarity1->solution1 No check_packing Is Column Packed Properly? check_loading->check_packing Yes solution2 Reduce Sample Load check_loading->solution2 Yes solution3 Repack Column check_packing->solution3 No check_impurities Acidic/Basic Impurities Present? check_interaction->check_impurities No solution5 Consider Alternative Chromatography check_interaction->solution5 Yes solution4 Add Modifier to Mobile Phase check_impurities->solution4 Yes

Caption: A decision-making flowchart for troubleshooting common column chromatography issues.

References

  • Pohl, N. L., et al. (2016). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. PMC. Retrieved from [Link]

  • Miyagi, Y., et al. (2007). Sugar microanalysis by HPLC with benzoylation: Improvement via introduction of a C-8 cartridge and a high efficiency ODS column. ResearchGate. Retrieved from [Link]

  • Phenomenex. (2024). Troubleshooting Guide. Retrieved from [Link]

  • Yoshimura, Y., et al. (2012). Straightforward Synthesis of the Poly(ADP-ribose) Branched Core Structure. PMC. Retrieved from [Link]

  • Welch Materials. (2024). Usage Precautions for Welch Sugar Columns. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoyl chloride, 2,3-dichloro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • ResearchGate. (2014). How to avoid sugar interference in column chromatography? Retrieved from [Link]

  • Waters Corporation. (n.d.). Your Essential Guide to Sugar Analysis with Liquid Chromatography. Retrieved from [Link]

  • Reid, J. C., et al. (2017). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC. Retrieved from [Link]

  • Reid, J. C., et al. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Deoxyribose, D-. PubChem. Retrieved from [Link]

  • LCGC International. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. Retrieved from [Link]

  • Gallo-Rodriguez, C., et al. (2013). Benzoylated ethyl 1-thioglycosides: direct preparation from per-O-benzoylated sugars. PMC. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. Retrieved from [Link]

  • Teledyne LABS. (n.d.). Strategies to Purify Carbohydrate-Based Compounds. Retrieved from [Link]

  • Nagy, G., et al. (2016). Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. RSC Publishing. Retrieved from [Link]

  • Rana, K.M., et al. (2020). Ribose moieties acylation and characterization of some cytidine analogs. SciSpace. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Prebiotic synthesis of 2-deoxy-d-ribose from interstellar building blocks promoted by amino esters or amino nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). EP1556396A1 - Method for producing 2-deoxy-l-ribose.
  • Runtai Chemical. (2025). 2-Deoxy-D-ribose Powder and Its Main Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN102241706A - D-ribose purification and separation method.
  • PMC. (n.d.). A procedure for the isolation and determination of deoxyribose derivatives. Retrieved from [Link]

  • Madridge Publishers. (2018). The Synthesis of Ribose and Nucleoside Derivatives. Retrieved from [Link]

  • Catani, M., et al. (2022). Continuous countercurrent chromatographic twin-column purification of oligonucleotides: The role of the displacement effect. Wiley Online Library. Retrieved from [Link]

  • Sato, K., et al. (2022). Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

Sources

Optimization

Preventing epimerization during 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose functionalization

Welcome to the Application Scientist Support Portal. Functionalizing 2-deoxyribose derivatives—specifically 1-Methoxy-3,5-bis-(4-chlorobenzoyl)-2-deoxy-D-ribose—presents a notorious challenge in nucleoside synthesis: con...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Functionalizing 2-deoxyribose derivatives—specifically 1-Methoxy-3,5-bis-(4-chlorobenzoyl)-2-deoxy-D-ribose—presents a notorious challenge in nucleoside synthesis: controlling the stereochemistry at the anomeric center (C1) and preventing acid-catalyzed epimerization at C3. This compound is a critical intermediate in the development of antiviral and anticancer therapeutics[1],[2].

This guide provides causal explanations, self-validating protocols, and troubleshooting steps to ensure high β -selectivity and structural integrity during your synthetic workflows.

Part 1: Mechanistic Insights – The Root of Epimerization

Q: Why is stereocontrol so difficult when functionalizing 1-Methoxy-3,5-bis-(4-chlorobenzoyl)-2-deoxy-D-ribose compared to standard ribose?

A: The difficulty is rooted in the absence of a C2-hydroxyl group. In standard ribonucleosides, a C2-ester protecting group provides anchimeric assistance (neighboring group participation), forming a cyclic acyloxonium ion that sterically blocks the α -face and forces the incoming nucleobase to attack from the β -face[3],[4].

Because 2-deoxy sugars lack this C2-ester, acid activation of the 1-methoxy group generates a planar, sp2 -hybridized oxocarbenium ion. This intermediate is highly susceptible to nucleophilic attack from both the α and β faces, leading to anomeric mixtures (epimerization at C1). Furthermore, prolonged exposure to strong acids can trigger the elimination of the C3-ester, followed by non-stereoselective readdition, destroying the C3 stereocenter.

G A 1-Methoxy-3,5-Bis-(4-chlorobenzoyl) -2-Deoxy-D-Ribose B Acid Activation (Cleavage of C1-OMe) A->B C Oxocarbenium Ion (Planar Intermediate) B->C D Alpha-Face Attack C->D No C2 Assistance E Beta-Face Attack C->E Steric/Solvent Control F Alpha-Anomer (Undesired Epimer) D->F G Beta-Anomer (Desired Product) E->G F->G Acid-Catalyzed Anomerization

Mechanistic pathway of 2-deoxyribose functionalization and anomeric epimerization.

Part 2: Troubleshooting Guide – Chlorination Workflow

Q: When converting 1-Methoxy-3,5-bis-(4-chlorobenzoyl)-2-deoxy-D-ribose to the chlorosugar intermediate, my yield is low, and NMR shows C3-epimerization. How do I prevent this?

A: The degradation and C3-epimerization are caused by poor thermal regulation during the highly exothermic HCl sparging process. If the temperature exceeds 15 °C, the activation energy threshold for C3-chlorobenzoate elimination is breached. To prevent this, you must rely on a self-validating thermodynamic trap: the selective crystallization of the α -chloro anomer. As the α -anomer crystallizes out of the solution, Le Chatelier's principle drives the anomerization of the soluble β -chloride into the α -chloride, validating the completion of the reaction[5],[6].

Validated Protocol: Synthesis of 1-Chloro-3,5-bis-(4-chlorobenzoyl)-2-deoxy- α -D-ribofuranose
  • System Preparation: Equip a 250 mL 4-neck round-bottom flask with a mechanical stirrer, internal thermocouple, and a subsurface gas dispersion frit. Purge the system with dry nitrogen for 15 minutes.

  • Dissolution: Add 15.94 g of 1-Methoxy-3,5-bis-(4-chlorobenzoyl)-2-deoxy-D-ribose[5]. Add 60 mL of glacial acetic acid, 30 mL of anhydrous chloroform, and 30 mL of anhydrous dioxane. Introduce 0.87 g of acetyl chloride (this acts as a chemical water scavenger to self-validate the anhydrous state).

  • Thermal Regulation (Critical): Cool the reaction mixture using a circulating chiller to strictly 13–15 °C .

  • Activation & Sparging: Under continuous stirring, slowly sparge 11.5 g of gaseous HCl subsurface. Maintain the internal temperature strictly below 15 °C.

  • Thermodynamic Trapping: During the HCl feed, the 1-chloro- α -D-ribofuranosyl derivative will begin to crystallize. Stir the slurry at 12 °C for an additional 20 minutes post-sparging.

  • Isolation: Collect the product via vacuum filtration under a nitrogen blanket. Wash the filter cake with 20 mL of anhydrous hexanes to remove residual acetic acid. Dry in vacuo to yield ~12.4 g (77% yield) of a white powder[5].

Workflow Step1 Dissolve 1-Methoxy Sugar (AcOH / CHCl3 / Dioxane) Step2 Cool to 13-15 °C (Prevents C3 Epimerization) Step1->Step2 Step3 Subsurface HCl Sparging (Generates Alpha-Chloro) Step2->Step3 Step4 In Situ Crystallization (Drives Equilibrium) Step3->Step4 Step5 Filter & Hexane Wash (Yields Pure Alpha-Anomer) Step4->Step5

Step-by-step workflow for synthesizing the chlorosugar intermediate with stereocontrol.

Part 3: Troubleshooting Guide – Vorbrüggen Glycosylation

Q: Why does my direct Vorbrüggen glycosylation yield a 1:1 mixture of α and β anomers, and how can I enrich the β -anomer?

A: Direct Lewis acid-catalyzed glycosylation of 2-deoxyribose derivatives often lacks stereoselectivity[7]. To enrich the β -anomer, you must shift from kinetic control to thermodynamic control. This is achieved by utilizing a solvent system where the desired β -anomer is insoluble. As the β -anomer precipitates, it escapes the reversible acid-catalyzed anomerization cycle, driving the bulk equilibrium toward the desired product[3].

Table 1: Quantitative Impact of Reaction Conditions on Anomeric Ratio
Glycosylation StrategyReagents / CatalystsSolvent SystemTemp (°C)Expected α:β RatioMechanistic Rationale
Direct Vorbrüggen TMSOTf (Lewis Acid)Acetonitrile251:1 to 1.5:1Non-selective attack on the planar oxocarbenium ion[3].
Direct Vorbrüggen TMSOTf (Lewis Acid)Dichloromethane-78 to 01:2Lower temperatures slightly favor kinetic β -face attack.
Precipitation-Driven Triflic acid (20 mol%)Toluene / EtOAc60> 1:10The β -anomer selectively precipitates, driving equilibrium[3].
Metal Salt Coupling Na-Salt of NucleobaseTHF / DMF251:4 to 1:5SN2-like inversion of the pure α -chlorosugar intermediate[6],[4].

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use the β -chlorosugar for SN2 coupling instead of the α -chlorosugar? A: While theoretically possible, the β -chlorosugar is kinetically unstable and rapidly anomerizes to the α -anomer in the presence of acid or heat. Relying on the stable, crystallizable α -chlorosugar and driving an SN2-like inversion is the authoritative standard pathway for β -nucleoside synthesis[6],[4].

Q: How do I verify that my 1-methoxy starting material hasn't already epimerized at C3 during storage? A: 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose is generally stable if stored below 5 °C in a dry, light-free environment[8]. You can verify its structural integrity using 1 H NMR. The C3 proton in the correct (natural) configuration will show distinct coupling constants (typically a doublet of multiplets) compared to the C3-epimer.

Q: Why do I see a loss of the 4-chlorobenzoyl groups during the glycosylation reaction? A: Trace moisture in the presence of strong Lewis acids (like TMSOTf) causes rapid ester hydrolysis. Ensure all solvents are strictly anhydrous (Karl Fischer titration < 50 ppm) and consider using a chemical water scavenger in your reaction preparation.

References

  • Suzhou Unite Pharm. "1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose." Source: unite-pharm.com. URL: [Link]

  • Organic Process Research & Development. "A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation." Source: acs.org. URL: [Link]

  • National Center for Biotechnology Information (PMC). "Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs." Source: nih.gov. URL: [Link]

  • The Journal of Organic Chemistry. "Stereoselective N-Glycosylation of 2-Deoxythioribosides for Fluorescent Nucleoside Synthesis." Source: acs.org. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose vs toluoyl protected ribose derivatives

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals evaluating protecting group strategies in the synthesis of 2'-deoxynucleosides. Executive Summary The synthesis of 2'...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals evaluating protecting group strategies in the synthesis of 2'-deoxynucleosides.

Executive Summary

The synthesis of 2'-deoxynucleosides—critical building blocks for antiviral and antineoplastic therapeutics (e.g., decitabine, cladribine, sofosbuvir)—presents a unique stereochemical challenge. Unlike ribonucleosides, 2'-deoxyribose derivatives lack a 2'-hydroxyl group, eliminating the possibility of Neighboring Group Participation (NGP) to direct the incoming nucleobase exclusively to the β -face. Consequently, glycosylation typically yields a difficult-to-separate mixture of α and β anomers.

This guide objectively compares two foundational carbohydrate donors used to navigate this challenge: 1-Methoxy-3,5-bis-(4-chlorobenzoyl)-2-deoxy-D-ribose and Toluoyl-protected ribose derivatives (most notably Hoffer's chlorosugar: 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-D-ribose). By analyzing their mechanistic pathways, stability profiles, and experimental workflows, this guide provides a definitive framework for selecting the optimal donor for large-scale nucleoside synthesis.

Mechanistic & Structural Analysis

The choice between a p-chlorobenzoyl (p-ClBz) and a p-toluoyl (p-Tol) protecting group, combined with the anomeric leaving group (methoxy vs. chloro), fundamentally alters the reaction kinetics and the stability of the intermediate species.

The Toluoyl/Chloro System (Hoffer's Chlorosugar)

Hoffer's chlorosugar utilizes an α -anomeric chloride leaving group. Under highly controlled, cold conditions, coupling with the sodium salt of a purine or a silylated pyrimidine can proceed via a direct SN​2 -like displacement, inverting the stereocenter to yield the desired β -nucleoside[1]. However, the electron-donating nature of the p-toluoyl groups stabilizes the transient oxocarbenium ion, making the α -chloride highly prone to spontaneous ionization. This leads to rapid anomerization to the β -chloride (resulting in α -nucleoside formation) and elimination of HCl to form a useless furfuryl derivative[1].

The Chlorobenzoyl/Methoxy System

In contrast, 1-Methoxy-3,5-bis-(4-chlorobenzoyl)-2-deoxy-D-ribose utilizes a stable methyl glycoside. The electron-withdrawing chlorine atoms on the benzoyl rings slightly destabilize the oxocarbenium ion, suppressing spontaneous degradation. This donor requires strong Lewis acid activation (e.g., TMSOTf) via the Vorbrüggen glycosylation method. While it proceeds through an SN​1 -like oxocarbenium intermediate—resulting in an α/β mixture—the bulky p-chlorobenzoyl groups exert steric shielding that influences facial selectivity. More importantly, the p-chlorobenzoyl groups impart exceptional crystallinity to the resulting nucleosides, allowing the β -anomer to be isolated via simple fractional crystallization rather than exhaustive chromatography.

G M 1-Methoxy-3,5-Bis(4-Cl-Bz) 2-Deoxy-D-Ribose O Oxocarbenium Ion (S_N1-like Pathway) M->O TMSOTf Activation H Hoffer's Chlorosugar (3,5-Di-O-p-Toluoyl) H->O Anomerization/Ionization S Direct Displacement (S_N2-like Pathway) H->S Purine Sodium Salt D Furfuryl Derivative (Degradation) H->D Spontaneous Elimination B β-Nucleoside (Thermodynamic/Target) O->B Facial Attack A α-Nucleoside (Kinetic Byproduct) O->A Facial Attack S->B Inversion of Config

Caption: Mechanistic pathways of 2-deoxyribonucleoside synthesis comparing methoxy and chloro leaving groups.

Quantitative Performance & Data Comparison

The following table synthesizes field-proven data comparing the operational parameters of both derivatives during standard nucleoside coupling reactions.

Parameter1-Methoxy-3,5-Bis-(4-Cl-Bz)-2-Deoxy-D-Ribose1-Chloro-3,5-di-O-p-Toluoyl-2-Deoxy-D-Ribose (Hoffer's)
Leaving Group Methoxy (-OCH 3​ )Chloro (-Cl)
Activation Requirement Strong Lewis Acid (TMSOTf, SnCl 4​ )Base / Nucleobase Sodium Salt
Shelf-Life / Stability High (Months at Room Temperature)Very Low (Requires -20°C; degrades in hours at RT)[1]
Stereoselectivity ( β:α ) ~ 1.5:1 to 2:1 (Thermodynamically driven)Up to 4:1 (Kinetically driven via SN​2 ), but highly variable[2]
Intermediate Crystallinity Excellent (Facilitates fractional crystallization)Moderate (Often requires silica gel chromatography)
Scalability (Process Chem) Ideal for multi-kilogram API manufacturingChallenging due to exothermic degradation risks

Self-Validating Experimental Workflows

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Causality is built into the steps so the operator can visually and analytically verify the reaction's integrity in real-time.

W cluster_0 Protocol A: 1-Methoxy-3,5-Bis(4-Cl-Bz) cluster_1 Protocol B: Hoffer's Chlorosugar A1 Silylation of Nucleobase A2 Addition of Sugar Donor A1->A2 A3 TMSOTf Catalysis (0 °C to RT) A2->A3 A4 Fractional Crystallization A3->A4 B1 Generation of Nucleobase Salt B2 Cold Addition of Chlorosugar B1->B2 B3 S_N2 Coupling (Strictly < 0 °C) B2->B3 B4 Rapid Quench & Chromatography B3->B4

Caption: Comparative experimental workflows for Vorbrüggen glycosylation vs. direct S_N2 displacement.

Protocol A: Vorbrüggen Glycosylation using 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose

Causality Focus: Thermodynamic control and oxocarbenium stabilization.

  • Silylation: Suspend the nucleobase (1.0 eq) in anhydrous hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate. Reflux until the suspension becomes a clear solution.

    • Validation: The transition from a cloudy suspension to a completely transparent solution confirms the successful formation of the persilylated nucleobase.

  • Solvent Exchange: Evaporate HMDS under vacuum to yield a viscous oil. Re-dissolve in anhydrous 1,2-dichloroethane (DCE).

  • Donor Addition: Add 1-Methoxy-3,5-bis-(4-chlorobenzoyl)-2-deoxy-D-ribose (1.1 eq) to the solution.

    • Causality: The methoxy group is unreactive at this stage, allowing for thorough mixing without premature degradation.

  • Lewis Acid Activation: Cool the mixture to 0 °C and add TMSOTf (1.2 eq) dropwise.

    • Causality: TMSOTf acts as a powerful Lewis acid, abstracting the methoxy group to form the oxocarbenium ion.

    • Validation: The reaction mixture will typically develop a distinct yellow tint, confirming oxocarbenium ion generation. TLC (Hexanes/EtOAc) will show the rapid disappearance of the sugar donor.

  • Quench & Isomer Separation: After 2 hours at room temperature, quench with saturated aqueous NaHCO 3​ to immediately neutralize the TMSOTf and halt anomerization. Extract with DCM. Because the p-chlorobenzoyl groups impart high crystallinity, the crude mixture can be dissolved in hot ethanol; upon cooling, the thermodynamically favored β -anomer selectively crystallizes out of solution.

Protocol B: SN​2 Displacement using Hoffer's Chlorosugar

Causality Focus: Kinetic control and suppression of elimination.

  • Salt Generation: Suspend the purine nucleobase (1.0 eq) in anhydrous acetonitrile. Add NaH (1.1 eq) at 0 °C.

    • Validation: Hydrogen gas evolution confirms the deprotonation of the nucleobase to its sodium salt.

  • Donor Preparation (Critical Step): Hoffer's chlorosugar must be synthesized or thawed immediately prior to use.

    • Validation: The chlorosugar solution must be colorless or pale yellow. If it appears dark brown, furfuryl elimination has occurred[1], and the batch must be discarded.

  • Cold Coupling: Cool the nucleobase salt solution to -20 °C. Introduce the Hoffer's chlorosugar (1.1 eq) dropwise.

    • Causality: Maintaining a strict sub-zero temperature is mandatory. Heat promotes the SN​1 ionization of the α -chloride, leading to anomerization (yielding the unwanted α -nucleoside) and HCl elimination[2]. The cold temperature forces the reaction through the kinetic SN​2 pathway, inverting the α -chloride to the β -nucleoside.

  • Quench: Quench the reaction with methanol after 1 hour. The resulting mixture usually requires silica gel chromatography to separate the β -anomer from the inevitable α -anomer and degradation byproducts, as the p-toluoyl groups do not crystallize as readily as p-chlorobenzoyl groups.

Conclusion & Selection Criteria

The selection between these two derivatives dictates the entire downstream processing strategy of a drug development campaign:

  • Choose 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose for Process Chemistry and Scale-Up . Its indefinite shelf stability, controlled reactivity via Lewis acids, and the ability to purify the β -anomer via fractional crystallization (bypassing chromatography) make it the superior choice for manufacturing APIs like decitabine and cladribine.

  • Choose Hoffer's Chlorosugar (Toluoyl-protected) for Discovery Chemistry and Specific Purine Couplings . When specific SN​2 inversion is required to force a difficult β -linkage—and when the operator can strictly control temperature to prevent furfuryl degradation—this donor provides a rapid, kinetically-driven route to the target molecule, albeit at the cost of stability and scalability.

References

  • Direct Synthesis of α- and β-2′-Deoxynucleosides with Stereodirecting Phosphine Oxide via Remote Participation. Journal of the American Chemical Society.1

  • The Synthesis of Ribose and Nucleoside Derivatives. Madridge Publishers.

  • Process for the preparation of cladribine. European Patent EP2467391B1. 2

Sources

Comparative

Advanced HPLC Method Validation for 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose Purity: Core-Shell vs. Fully Porous Columns

As the pharmaceutical industry accelerates the development of novel antiviral and anticancer therapies, the demand for high-purity nucleoside analogs has surged. 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry accelerates the development of novel antiviral and anticancer therapies, the demand for high-purity nucleoside analogs has surged. 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose (CAS 99886-53-0) serves as a critical chiral synthon and intermediate in synthesizing these therapeutic agents[1]. However, its unique structural features—specifically the bulky, highly lipophilic chlorobenzoyl groups and the reactive anomeric methoxy center—present significant chromatographic challenges, including peak tailing, anomerization on-column, and poor resolution of closely related impurities.

This guide provides an objective, data-driven comparison between traditional Fully Porous C18 (5.0 µm) columns and advanced Core-Shell C18 (2.7 µm) columns for the purity analysis of this compound. Furthermore, we outline a self-validating, step-by-step High-Performance Liquid Chromatography (HPLC) methodology grounded in the latest ICH Q2(R2) regulatory guidelines[2].

Causality in Experimental Design: Why Core-Shell Technology?

When developing an analytical procedure for highly lipophilic nucleoside intermediates, the choice of stationary phase dictates the method's reliability. Traditional 5.0 µm fully porous columns allow deep penetration of analyte molecules into the silica pores. For a bulky molecule like 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose, this deep diffusion increases the mass transfer resistance (the C-term in the Van Deemter equation), leading to broad peaks and extended run times.

The Core-Shell Advantage: By utilizing a 2.7 µm Core-Shell particle (comprising a 1.7 µm solid core and a 0.5 µm porous outer layer), we fundamentally alter the diffusion kinetics. The solid core restricts the diffusion path of the bulky chlorobenzoyl groups. This structural causality directly results in sharper peaks, higher theoretical plate counts, and superior resolution of the α and β anomers without generating the extreme backpressures associated with sub-2 µm UHPLC columns.

G Sample Crude 1-Methoxy-3,5-Bis-(4-chlorobenzoyl) -2-Deoxy-D-Ribose Column Core-Shell C18 (2.7 µm) Restricted Diffusion Path Sample->Column Imp1 Polar Impurities (Hydrolyzed Sugars) Column->Imp1 Low Retention Main β-Anomer (Target API) High Purity Peak Column->Main Optimal Retention Imp2 α-Anomer & Lipophilic Impurities (e.g., 1-Chloro derivative) Column->Imp2 High Retention

Fig 1: Chromatographic separation logic for nucleoside intermediate impurities.

Comparative Performance Analysis

To establish the superiority of the Core-Shell approach for this specific assay, we conducted a head-to-head comparison under identical mobile phase conditions (70:30 Acetonitrile:Water with 0.1% Formic Acid). The data below summarizes the chromatographic performance and validation metrics.

Table 1: Chromatographic Performance Comparison
ParameterStandard Fully Porous C18 (5.0 µm)Advanced Core-Shell C18 (2.7 µm)Impact on Assay Quality
Retention Time (Main Peak) 14.8 min5.2 min65% reduction in analysis time.
Theoretical Plates (N) ~8,500~22,400Sharper peaks; higher sensitivity.
Tailing Factor (Tf) 1.651.05Eliminates integration errors.
Resolution ( α vs β anomer) 1.4 (Incomplete baseline)2.8 (Baseline resolved)Critical for accurate purity quantitation.
Backpressure 110 bar240 barWell within standard HPLC limits (<400 bar).
Table 2: ICH Q2(R2) Validation Summary (Core-Shell Method)
Validation ParameterICH Q2(R2) RequirementExperimental Result (Core-Shell)Status
Linearity & Range R2≥0.999 over 80-120% R2=0.9998 (50% to 150% of nominal)Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.5%Pass
Precision (%RSD) ≤2.0% (n=6)0.6%Pass
Specificity No interference at RTBlank/Placebo show 0 interferencePass

Self-Validating Experimental Protocol

According to ICH Q2(R2) guidelines, analytical methods must consistently deliver dependable results under realistic laboratory conditions[3]. The following protocol is designed as a self-validating system : it incorporates mandatory System Suitability Testing (SST) gates that must be passed before any sample data can be reported.

Phase 1: Reagent & Mobile Phase Preparation
  • Mechanistic Rationale: The target compound contains an acid-sensitive methoxy group at the anomeric position. Using unbuffered water can lead to unpredictable pH shifts, causing on-column anomerization (conversion between α and β states).

  • Step 1: Prepare Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Formic acid pins the pH at ~2.7, suppressing silanol ionization on the column and stabilizing the methoxy group).

  • Step 2: Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Step 3: Mix in a 30:70 (A:B) ratio and degas via ultrasonication for 10 minutes.

Phase 2: Chromatographic Conditions
  • Column: Core-Shell C18, 150 x 4.6 mm, 2.7 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Ensures reproducible viscosity and diffusion rates).

  • Detection: UV at 235 nm (Optimal absorbance for the chlorobenzoyl chromophores).

  • Injection Volume: 5 µL.

Phase 3: System Suitability Test (The Self-Validating Gate)

Before injecting unknown samples, inject the SST standard (a known mixture of the β -anomer and the α -anomer impurity) six times.

  • Gate 1 (Precision): Calculate the %RSD of the main peak area. Must be ≤1.0% .

  • Gate 2 (Efficiency): Calculate the Tailing Factor. Must be ≤1.2 .

  • Gate 3 (Selectivity): Calculate the Resolution between the α and β anomers. Must be ≥2.0 .

  • Action: If any gate fails, the system is not validated for that run. Purge the system, verify mobile phase composition, and re-run SST.

Phase 4: Sample Analysis
  • Step 1: Dissolve 10 mg of 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose in 10 mL of Acetonitrile (Nominal concentration: 1 mg/mL).

  • Step 2: Inject blanks, followed by the sample sequence.

  • Step 3: Quantify purity using the area normalization method, excluding the blank peaks.

G A Method Initialization (Mobile Phase & Column Equilibration) B System Suitability Testing (SST) (Inject Standard x6) A->B C Evaluate SST Gates (RSD ≤ 1.0%, Res ≥ 2.0) B->C D SST Failed (Halt & Troubleshoot) C->D Fail E SST Passed (System Validated) C->E Pass F Sample Analysis (Execute ICH Q2(R2) Protocol) E->F

Fig 2: Self-validating workflow ensuring ICH Q2(R2) compliance prior to analysis.

Conclusion

For the purity analysis of 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose, upgrading from a traditional fully porous 5.0 µm column to a 2.7 µm Core-Shell architecture is not merely a matter of speed—it is a requirement for analytical integrity. The Core-Shell methodology eliminates the mass-transfer bottlenecks associated with bulky chlorobenzoyl groups, yielding baseline resolution of critical anomeric impurities and ensuring strict compliance with ICH Q2(R2) validation parameters.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA). URL: [Link]

  • ICH Q2 (R2) Validation of Analytical Procedures MasterControl. URL: [Link]

Sources

Validation

Engineering the Glycosidic Bond: A Comparative Guide to 4-Chlorobenzoyl vs. Benzoyl Protecting Groups in 2-Deoxy-D-Ribose Synthesis

Executive Summary In the synthesis of modified nucleosides, oligonucleotides, and critical antiviral/anticancer therapeutics (such as decitabine and clofarabine), constructing the β-glycosidic linkage is a formidable cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of modified nucleosides, oligonucleotides, and critical antiviral/anticancer therapeutics (such as decitabine and clofarabine), constructing the β-glycosidic linkage is a formidable challenge. The absence of a 2'-hydroxyl group in 2-deoxy-D-ribose eliminates the possibility of neighboring group participation, making stereocontrol notoriously difficult. To navigate this, the choice of protecting groups at the 3' and 5' positions is not merely a matter of shielding reactive alcohols; it is a fundamental thermodynamic and kinetic lever.

This guide objectively compares the ubiquitous 4-chlorobenzoyl protecting group—famously utilized in "Hoffer's chlorosugar" (1-chloro-3,5-di-O-(p-chlorobenzoyl)-2-deoxy-α-D-ribofuranose)—against the standard unsubstituted benzoyl group, detailing the mechanistic causality behind its superior performance.

Mechanistic Causality: Why the p-Chloro Substitution Dominates

Thermodynamic Isolation via Crystallinity

The most profound operational advantage of the 4-chlorobenzoyl group over the benzoyl group is its impact on the physical state of the intermediate halogenose. 2-Deoxyribosyl chlorides are inherently unstable, prone to rapid anomerization to the β-chloride and subsequent elimination to furfuryl derivatives (1[1]).

When utilizing the standard benzoyl group, the resulting 1-chloro-3,5-di-O-benzoyl-2-deoxy-D-ribose typically presents as a viscous syrup. This amorphous state traps trace acids and impurities, accelerating degradation and necessitating immediate, often messy, in situ use.

Conversely, the introduction of the para-chloro substituent radically alters the crystal lattice energy. The planar, symmetrical nature of the p-chlorobenzoyl moiety facilitates robust intermolecular π-π stacking and halogen bonding. As a result, Hoffer's chlorosugar spontaneously crystallizes directly from the acidic reaction mixture. This spontaneous crystallization acts as a self-purifying thermodynamic sink, allowing the isolation of the pure α-anomer via simple filtration, bypassing destructive chromatographic purification (2[2]).

Electronic Stabilization of the Oxocarbenium Intermediate

During Vorbrüggen glycosylation or metal-salt coupling, the leaving group (chloride) departs to form an oxocarbenium ion intermediate. The electron-withdrawing nature of the p-chloro group exerts a subtle inductive pull across the furanose ring. While not as pronounced as a direct 2'-substituent, this electronic modulation slightly destabilizes the oxocarbenium ion compared to the benzoyl analogue, thereby increasing the transition state energy for spontaneous elimination to furfuryl byproducts. This extends the half-life of the reactive intermediate just enough to allow the incoming nucleobase to attack efficiently (3[3]).

Stereodirecting Influence

Because 2-deoxy sugars lack a 2'-directing group, stereoselectivity relies heavily on the steric bulk of the 3' and 5' protecting groups. The p-chlorobenzoyl group is bulkier than the unsubstituted benzoyl group. When the α-chlorosugar undergoes an SN2-like displacement, or when the oxocarbenium ion is attacked, the bulky 3'-O-(p-chlorobenzoyl) group effectively shields the α-face of the furanose ring, pushing the equilibrium toward the desired β-nucleoside. Studies have shown that Hoffer's chlorosugar consistently yields higher α:β ratios compared to the benzoyl analogue (4[4]).

Quantitative Performance Comparison

Parameter4-Chlorobenzoyl (Hoffer's Chlorosugar)Unsubstituted Benzoyl
Physical State (α-Chloride) Highly crystalline white powderViscous, amorphous syrup
Isolated Yield 70–80% (Direct crystallization)40–60% (Requires extensive purification)
Shelf-Life (at -20°C) Stable for months (if kept strictly anhydrous)Rapidly decomposes (must be used in situ)
Stereoselectivity (α:β ratio) Stronger β-directing influence due to steric bulkModerate β-directing influence
Downstream Purification Often yields crystalline nucleoside intermediatesIntermediates frequently require chromatography

Workflow & Pathway Visualizations

G cluster_0 4-Chlorobenzoyl Route (Hoffer's) cluster_1 Benzoyl Route A 1-O-Methyl-2-deoxy-D-ribose B1 Acylation (p-Cl-BzCl, Pyridine) A->B1 B2 Acylation (BzCl, Pyridine) A->B2 C1 Chlorination (HCl, AcOH, Dioxane, 13-15°C) B1->C1 D1 Spontaneous Crystallization (77% Yield, High Purity α-anomer) C1->D1 C2 Chlorination (HCl, AcOH, Dioxane) B2->C2 D2 Amorphous Syrup Formation (Requires Chromatography) C2->D2

Caption: Workflow comparison between 4-chlorobenzoyl and benzoyl protection strategies.

G A α-Chlorosugar (Hoffer's Reagent) B Oxocarbenium Ion Intermediate A->B -Cl⁻ C β-Nucleoside (Major Product) A->C Direct SN2 (Inversion) B->C Nucleobase Attack (Top Face) D α-Nucleoside (Minor Product) B->D Nucleobase Attack (Bottom Face)

Caption: Mechanistic pathways of glycosylation utilizing Hoffer's chlorosugar.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Hoffer's Chlorosugar (p-Chlorobenzoyl)

This protocol is engineered as a self-validating system: the spontaneous precipitation of the product serves as a real-time, visual indicator of successful chlorination and anomeric purity.

  • Preparation of Reaction Matrix : In a 250 mL four-necked round-bottomed flask under nitrogen, dissolve 1-O-methyl-3,5-di-O-(p-chlorobenzoyl)-2-deoxy-α/β-D-ribofuranose (15.94 g) in a solvent mixture comprising glacial acetic acid (60 mL), anhydrous chloroform (30 mL), and anhydrous dioxane (30 mL).

  • Catalytic Initiation : Add acetyl chloride (0.87 g) to scavenge trace moisture and initiate the generation of anhydrous HCl.

  • Controlled Chlorination : Under vigorous stirring, slowly pass gaseous HCl (11.5 g) subsurface. Crucial Causality : Maintain the temperature strictly between 13 °C and 15 °C. Exceeding 15 °C promotes elimination to furfuryl derivatives; dropping below 13 °C slows the reaction, leading to incomplete conversion.

  • Self-Validating Crystallization : During the HCl feed, the target α-chlorosugar will gradually crystallize and precipitate from the solution. This phase change is the protocol's built-in validation mechanism: if the solution remains clear, the chlorination is incomplete or the temperature was too high, leading to soluble degradation products. The insolubility of the p-chlorobenzoyl derivative in this specific solvent matrix drives the equilibrium entirely toward the α-anomer.

  • Maturation and Isolation : After HCl passage is complete, stir the slurry at 12 °C for 20 minutes to ensure complete crystallization. Filter the product and wash with anhydrous hexanes (20 mL) to remove residual acetic acid and unreacted starting material.

  • Yield : Drying yields approximately 12.4 g (77% yield) of a highly pure white powder (2[2]). The resulting crystal structure confirms the α-anomeric configuration and the C2'-endo sugar pucker (5[5]).

Protocol B: Synthesis of the Benzoyl Analogue (For Comparison)
  • Reaction : Dissolve 1-O-methyl-3,5-di-O-benzoyl-2-deoxy-D-ribofuranose in a similar matrix of AcOH/dioxane.

  • Chlorination : Pass gaseous HCl at 15 °C.

  • Observation : Unlike Protocol A, no spontaneous crystallization occurs. The reaction mixture remains a homogenous, pale-yellow solution, offering no visual confirmation of reaction completion.

  • Isolation : The solvent must be evaporated under high vacuum at low temperatures (<30 °C) to yield a viscous syrup. This syrup contains a mixture of α/β anomers and degradation products, requiring immediate use in the subsequent glycosylation step to prevent total decomposition.

References

  • 1-Chloro-3,5-di-(4-chlorobenzoyl)-2-deoxy-D-ribose synthesis. ChemicalBook.
  • Structures of anomeric 2'-deoxyadenosines. IUCr Journals.
  • Direct Synthesis of α- and β-2′-Deoxynucleosides with Stereodirecting Phosphine Oxide via Remote Participation. Journal of the American Chemical Society.
  • Efficient convergent synthesis of 1,3-diazepinone nucleosides by ring-closing metathesis and direct glycosyl
  • Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs. PMC (NIH).

Sources

Safety & Regulatory Compliance

Safety

A Practical Guide to the Safe Disposal of 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose. As a key intermediate in pharmaceutical research, particularly in the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose. As a key intermediate in pharmaceutical research, particularly in the synthesis of nucleoside analogs for antiviral and anticancer therapies, its proper handling from bench to disposal is paramount.[1][2] This document moves beyond mere instruction to explain the chemical rationale behind these procedures, ensuring a culture of safety and environmental stewardship in your laboratory.

Part 1: Core Principle: Hazard Identification and Classification

The foundation of any disposal protocol is a thorough understanding of the chemical's nature. The name "1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose" itself provides the most critical piece of information for waste management. The presence of two chlorobenzoyl groups, which feature carbon-halogen bonds, classifies this compound as a halogenated organic compound .[2][3]

Halogenated organic wastes are treated with a high degree of caution for several reasons:

  • Environmental Persistence: Many chlorinated compounds are not readily biodegradable and can persist in the environment, posing risks to ecosystems.[4]

  • Incineration Byproducts: Improper incineration can lead to the formation of highly toxic secondary pollutants, such as dioxins and furans.[5][6]

  • Regulatory Scrutiny: Regulatory bodies, including the U.S. Environmental Protection Agency (EPA), strictly regulate the disposal of halogenated organic compounds, often prohibiting land disposal.[7][8][9]

Therefore, this compound must never be treated as general laboratory waste. It must be segregated and disposed of as regulated hazardous chemical waste.

Chemical Profile Summary
PropertyValueSource
Chemical Name 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose[1][2]
CAS Number 99886-53-0[1][2]
Molecular Formula C₂₀H₁₈Cl₂O₆[2]
Appearance Off-white powder[2]
Waste Classification Halogenated Organic Waste[3][10]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

Adherence to this workflow ensures safety for laboratory personnel and compliance with institutional and federal regulations.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing standard laboratory PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • A buttoned lab coat

Step 2: Waste Segregation (The Critical Step)

This is the most crucial phase of the disposal process. Correct segregation prevents dangerous chemical reactions and ensures the waste is sent to the appropriate treatment facility.

  • Designate a Waste Container: Select a dedicated waste container, which can be an empty and clean chemical bottle or a container provided by your institution's waste management service.[11][12]

  • Label as "HALOGENATED ORGANIC WASTE": This container must be used exclusively for this and other chlorinated or halogenated organic compounds.

  • DO NOT MIX with the following waste streams:

    • Non-Halogenated Organic Wastes: (e.g., acetone, ethanol, hexanes, toluene). These are typically sent to a different incineration process, and mixing increases disposal costs.[3][13]

    • Aqueous Wastes: (e.g., acids, bases, buffers, heavy metal solutions).[3]

    • Oxidizers or Reducing Agents: Mixing these with organic materials can create a significant fire or explosion hazard.[14]

    • Sharps or General Trash.

G cluster_prep Preparation cluster_segregation Segregation & Containment cluster_storage On-Site Storage cluster_disposal Final Disposal Waste Generate Waste (Solid or in Solution) PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Container Select Clean, Sealable Waste Container PPE->Container Classification Classify as: HALOGENATED ORGANIC Container->Classification Labeling Attach & Complete Chemical Waste Tag Classification->Labeling This is the key decision Sink Sink Disposal Classification->Sink PROHIBITED Trash General Trash Classification->Trash PROHIBITED NonHal Non-Halogenated Waste Stream Classification->NonHal PROHIBITED Collect Collect Waste in Designated Container Labeling->Collect Store Store in Designated Satellite Accumulation Area Collect->Store Containment Use Secondary Containment Store->Containment EHS Request Pickup from EHS / Waste Management Containment->EHS

Caption: Waste Disposal Workflow for Halogenated Organics.

Step 3: Container Selection and Labeling

Proper labeling is a legal requirement and is essential for safe transport and disposal.

  • Select an Appropriate Container: Use a container that is chemically compatible and can be securely sealed. For small quantities, the original product bottle, once empty, can be repurposed for waste collection.[12]

  • Affix a Waste Tag: Use the official chemical waste tag provided by your institution (e.g., NIH Chemical Waste Tag).[11][14]

  • Complete the Tag: Fill out all required information, including:

    • The full chemical name: "1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose".

    • If dissolved, list the solvent(s) and the estimated concentration of each component.

    • The date the waste was first added to the container.

    • Your name, lab number, and contact information.

Step 4: On-Site Accumulation and Storage

Laboratories must follow specific rules for the temporary storage of hazardous waste.

  • Location: Store the sealed waste container in a designated "Satellite Accumulation Area" within the laboratory where the waste was generated.[3][14] Do not place waste containers in hallways or other public areas. [11][14]

  • Secondary Containment: Place liquid waste containers inside a larger, chemically resistant tray or pan to contain any potential leaks.[14]

  • Container Status: Keep the waste container securely closed at all times, except when adding waste.[14]

Step 5: Arrange for Disposal

Hazardous waste must be handled by trained professionals.

  • Contact Waste Management: When your container is nearly full or has been in storage for the maximum allowed time (often 60 days), contact your institution's Environmental Health & Safety (EHS) department or the designated chemical waste service to schedule a pickup.[11][14][15]

  • Do Not Transport: Do not transport chemical waste across hallways to other labs for consolidation.[14]

Part 3: Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden for this compound and its solutions:

  • Sink Disposal: Discharging chemical waste via sinks is prohibited, as it can contaminate waterways and damage plumbing infrastructure.[12][15]

  • General Trash Disposal: This compound must not be placed in regular trash, as it would end up in a landfill, leading to environmental contamination.[12]

  • Evaporation: Intentionally evaporating volatile chemical waste in a fume hood is not a permissible disposal method.[12]

  • In-Lab Treatment: Do not attempt to neutralize or chemically treat this waste in the laboratory.[12]

Part 4: Spill and Emergency Procedures

In the event of an accidental release, follow these procedures:

  • Small Spill (Solid Powder):

    • Alert personnel in the immediate area.

    • Avoid any actions that could make the powder airborne. Do not dry sweep.[16]

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the material into a designated waste container and label it appropriately for disposal.[16][17]

    • Clean the spill area thoroughly.

  • Large Spill or Emergency:

    • Evacuate the immediate area.

    • Contact your institution's emergency number (e.g., 911 for on-campus emergencies at NIH).[11]

    • Provide details about the spilled material to the emergency responders.

By adhering to this comprehensive disposal plan, you contribute to a safer research environment and ensure that your work has a minimal environmental footprint. Trust in these protocols is built on the scientific principles of chemical compatibility and regulatory compliance, protecting both you and your community.

References

  • NIH Waste Disposal Guide. National Institutes of Health. [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]

  • Chemical Waste Section, NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

  • Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology. [Link]

  • Multihazardous Waste Section, NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]

  • 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-deoxy-D-ribose. J&K Scientific. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Disposal of Chlorine-Containing Wastes. ResearchGate. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Halogenated Waste. University of California, Santa Cruz. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet: 2-Deoxy-D-ribose. Carl ROTH. [Link]

  • Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective. ACS Publications. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR. [Link]

  • Halogenated Solvent Cleaners. Environmental Protection Agency (EPA). [Link]

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Handling

Comprehensive Safety and Handling Guide for 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose

This guide provides essential safety and logistical information for the handling and disposal of 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose. In the absence of a specific Safety Data Sheet (SDS) for this compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling and disposal of 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related molecules to establish a robust and conservative safety protocol. Our primary objective is to empower researchers, scientists, and drug development professionals with the knowledge to handle this chemical with the utmost safety and confidence.

Hazard Assessment: A Precautionary Approach

A thorough understanding of potential hazards is the cornerstone of laboratory safety. Given the structure of 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose, we must consider the toxicological profiles of its constituent moieties: the chlorinated benzoyl groups and the deoxyribose core.

  • Chlorinated Benzoyl Moieties : The presence of two 4-chlorobenzoyl groups suggests potential hazards associated with chlorinated aromatic compounds and acyl chlorides. Compounds like benzoyl chloride are known to be corrosive and can cause severe skin and eye irritation.[1] Inhalation can lead to respiratory tract irritation.[1] Furthermore, some chlorinated organic compounds are considered persistent organic pollutants and require special disposal methods.[2][3][4]

  • Deoxy-D-Ribose Core : The 2-Deoxy-D-Ribose component is a sugar derivative. While generally considered to have low toxicity, it may cause skin, eye, and respiratory tract irritation upon direct contact or inhalation as a powder.[5]

  • Overall Assessment : Due to the combined structural features, it is prudent to handle 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose as a substance with the potential to be a skin and eye irritant, a respiratory irritant, and potentially harmful if ingested. Long-term exposure effects are unknown, warranting a cautious approach.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory for handling this compound to minimize exposure risk. The selection of appropriate PPE is critical and should be based on the scale and nature of the procedure being performed.

Protection Type Specification Rationale
Hand Protection Double-gloving with an inner nitrile glove and an outer chemical-resistant glove (e.g., butyl rubber or Viton).Provides a robust barrier against potential skin contact. The outer glove offers primary chemical resistance, while the inner glove provides secondary protection in case of a breach.[6]
Eye and Face Protection Chemical splash goggles and a full-face shield.Essential for protecting the eyes and face from splashes of liquids or airborne particles of the solid compound.[7]
Respiratory Protection A NIOSH-approved air-purifying respirator with organic vapor and particulate cartridges. For large-scale operations or situations with a high risk of aerosolization, a powered air-purifying respirator (PAPR) or a supplied-air respirator is recommended.Protects against inhalation of dust or aerosols, which can cause respiratory irritation.[6][8]
Body Protection A chemical-resistant laboratory coat. For larger quantities or splash-prone procedures, chemical-resistant coveralls are advised.Prevents contamination of personal clothing and skin.
Foot Protection Closed-toe shoes, preferably chemical-resistant safety shoes.Protects feet from spills.

Operational Workflow: From Receipt to Disposal

A systematic and well-defined workflow is crucial for ensuring safety and minimizing the risk of contamination.

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Transportation : Use a secondary container when moving the chemical to the designated storage area.

  • Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] The container should be kept tightly sealed.

Handling in the Laboratory

All handling procedures must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment.

Step-by-Step Handling Protocol:

  • Preparation : Before starting, ensure that all necessary PPE is correctly donned and that a spill kit is readily accessible.

  • Weighing and Transfer :

    • Perform all weighing and transfers of the solid compound within the chemical fume hood.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Reactions and Procedures :

    • Conduct all reactions in appropriate glassware within the fume hood.

    • Maintain a clear and organized workspace to prevent accidental spills.

  • Post-Procedure :

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Carefully remove and dispose of PPE in the designated waste stream.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Procedure Prep Don Appropriate PPE SpillKit Ensure Spill Kit is Accessible Weigh Weigh and Transfer SpillKit->Weigh React Perform Reaction Weigh->React Decon Decontaminate Surfaces & Equipment React->Decon DisposePPE Dispose of PPE Decon->DisposePPE Wash Wash Hands Thoroughly DisposePPE->Wash

Caption: A streamlined workflow for the safe handling of 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][9] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][9] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill. For large spills, contact your institution's environmental health and safety department.[8]

Disposal Plan: Environmental Responsibility

Due to its chlorinated nature, this compound and any contaminated materials must be treated as hazardous waste.

Disposal Workflow:

  • Waste Segregation : All waste contaminated with 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose, including disposable PPE, weighing papers, and contaminated labware, must be collected in a designated, labeled hazardous waste container.

  • Container Management : Keep the hazardous waste container closed when not in use and store it in a designated satellite accumulation area.

  • Final Disposal : The disposal of chlorinated organic waste must be conducted by a licensed hazardous waste disposal company.[2][3] High-temperature incineration is often the preferred method to ensure the complete destruction of the compound and prevent the formation of toxic byproducts such as dioxins.[10][11]

Disposal_Plan Start Contaminated Waste Generation Segregate Segregate into Labeled Hazardous Waste Container Start->Segregate Store Store in Designated Satellite Accumulation Area Segregate->Store Dispose Arrange for Professional High-Temperature Incineration Store->Dispose End Complete Destruction Dispose->End

Caption: A clear and compliant disposal plan for chlorinated chemical waste.

Conclusion: Fostering a Culture of Safety

The responsible handling of novel chemical entities like 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose is paramount in a research environment. By adhering to the comprehensive guidelines outlined in this document, researchers can mitigate risks and ensure a safe and productive laboratory setting. This proactive approach to safety not only protects individuals but also upholds the integrity of the scientific process.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Industrial & Engineering Chemistry Process Design and Development. [Link]

  • Benzoyl chloride - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]

  • Disposal of Chlorine-Containing Wastes. (2018). ResearchGate. [Link]

  • Process for the incineration of chlorinated organic materials. (1980).
  • Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective. (2023). ACS Publications. [Link]

  • Benzoyl peroxide - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]

  • Disposal of wastes containing persistent organic pollutants. (n.d.). Department of Climate Change, Energy, the Environment and Water, Australia. [Link]

  • GHS Safety Data Sheet. (n.d.). SD Fine-Chem. [Link]

  • Benzyl chloride - NIOSH Pocket Guide to Chemical Hazards. (n.d.). CDC. [Link]

Sources

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